6-MB-cAMP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H17N5NaO7P |
|---|---|
Molekulargewicht |
421.28 g/mol |
IUPAC-Name |
sodium N-[9-[(4aR,6R,7S)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide |
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);/q;+1/p-1/t7-,10+,11?,14-;/m1./s1 |
InChI-Schlüssel |
GEIVLDFSTXXVRY-MGPBTAQYSA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 6-MB-cAMP
Audience: Researchers, scientists, and drug development professionals.
Abstract
N6-monobutyryl-adenosine-3',5'-cyclic monophosphate (6-MB-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP), a ubiquitous second messenger that mediates a vast array of physiological processes. Due to the lipophilic butyryl group at the N6 position of the adenine (B156593) ring, this compound can readily cross the plasma membrane, making it an invaluable tool for studying cAMP-dependent signaling pathways in intact cells and tissues. This guide provides a detailed examination of its mechanism of action, focusing on its interaction with primary effector proteins, its selectivity, and the experimental methodologies used for its characterization.
Primary Mechanism of Action: Activation of Protein Kinase A (PKA)
The principal effect of intracellular cAMP, and by extension this compound, is the activation of cAMP-dependent protein kinase (PKA).[1][2] The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits (R2C2).[3] In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits.
This compound acts as a PKA agonist.[4] It binds to the two tandem cAMP binding domains (CBD-A and CBD-B) on each regulatory subunit.[3] N6-substituted analogs, such as this compound, are known to have a preference for the "Site A" binding domain on the PKA regulatory subunits.[5] This binding induces a significant conformational change in the regulatory subunits, causing them to dissociate from the catalytic subunits.[1][3] The released catalytic subunits are then active and can phosphorylate a multitude of downstream protein substrates on serine or threonine residues, thereby regulating diverse cellular functions including gene expression, metabolism, and cell proliferation.[1][6]
Figure 1. Signaling pathway of this compound. This diagram shows this compound crossing the cell membrane to activate PKA, leading to substrate phosphorylation.
Selectivity Profile: PKA vs. EPAC
Besides PKA, another major intracellular sensor for cAMP is the Exchange Protein Directly Activated by cAMP (EPAC).[5][7] To be a useful research tool, a cAMP analog must have a well-characterized selectivity profile. This compound is considered a PKA-specific activator, as it shows significantly lower potency towards EPAC. This selectivity is crucial for dissecting the distinct downstream pathways mediated by PKA versus those mediated by EPAC. In contrast, the analog 8-pCPT-2'-O-Me-cAMP is a selective activator of EPAC and a poor activator of PKA, often used in parallel to distinguish the two pathways.[8]
Data Presentation
The following table summarizes the quantitative data regarding the interaction of this compound and a related PKA-selective analog with their primary targets. The large difference in activation constants confirms the selectivity for PKA over EPAC.
| Compound | Target | Parameter | Value (µM) | Notes |
| This compound | PKA | Ka (activation) | ~5-10 | Effective concentration for PKA activation in cells. |
| 8-Br-cAMP (control) | PKA | Ka (activation) | 38 | A common, less potent PKA activator. |
| 6-Bnz-cAMP (related analog) | PKA | Ka (activation) | 0.44 | N6-Benzoyl-cAMP shows high PKA affinity. |
| 6-Bnz-cAMP (related analog) | EPAC1 | EC50 (activation) | >100 | Demonstrates poor activation of EPAC. |
Note: Direct Ka values for this compound can vary between studies and assay conditions. The provided value reflects a typical effective concentration range.
Interaction with Phosphodiesterases (PDEs)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cAMP signaling by catalyzing its degradation to the inactive 5'-AMP.[9][10] The activity of cAMP analogs can be influenced by their susceptibility to hydrolysis by PDEs. Lipophilic analogs like this compound are generally more resistant to hydrolysis by PDEs compared to native cAMP. This resistance contributes to a more sustained elevation of PKA activity within the cell. However, this compound is not typically used as a PDE inhibitor; its primary role is as a PKA agonist. For studies requiring PDE inhibition, specific inhibitors like Rolipram (PDE4) or Cilostamide (PDE3) are used.[11][12]
Experimental Protocols
Characterizing the mechanism of action of this compound involves specific in vitro and cell-based assays.
Protocol 1: In Vitro PKA Kinase Activity Assay
Objective: To determine the activation constant (Ka) of this compound for PKA.
Principle: This assay measures the phosphorylation of a specific PKA substrate in the presence of varying concentrations of the cAMP analog.
Materials:
-
Purified recombinant PKA holoenzyme (R2C2).
-
PKA peptide substrate (e.g., Kemptide, L-R-R-A-S-L-G).
-
[γ-32P]ATP or fluorescently-labeled ATP analog.
-
This compound stock solution.
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl2, 1 mM DTT).
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter or fluorescence plate reader.
Methodology:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Set up reaction tubes/wells containing the kinase buffer, a fixed concentration of PKA holoenzyme, and the PKA peptide substrate.
-
Add the different concentrations of this compound to the respective tubes/wells. Include a no-cAMP control.
-
Pre-incubate for 10 minutes at 30°C to allow for PKA activation.
-
Initiate the kinase reaction by adding [γ-32P]ATP (to a final concentration of ~100 µM).
-
Incubate the reaction for 15 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the papers using a scintillation counter.
-
Plot the measured kinase activity (in cpm) against the log of the this compound concentration. Fit the data using a sigmoidal dose-response curve to calculate the Ka.
Protocol 2: Cell-Based EPAC Activation Assay using FRET
Objective: To assess the ability of this compound to activate EPAC in living cells.
Principle: This assay utilizes a genetically encoded biosensor based on Förster Resonance Energy Transfer (FRET). The sensor (e.g., CFP-EPAC-YFP) changes conformation upon cAMP binding, altering the FRET efficiency between the donor (CFP) and acceptor (YFP) fluorophores.
Materials:
-
Mammalian cells (e.g., HEK293) stably or transiently expressing an EPAC FRET biosensor.
-
This compound stock solution.
-
EPAC-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control.
-
Live-cell imaging buffer (e.g., HBSS).
-
Fluorescence microscope or plate reader equipped for ratiometric FRET imaging.
Methodology:
-
Plate the cells expressing the EPAC biosensor onto glass-bottom dishes or microplates.
-
Allow cells to adhere and grow for 24-48 hours.
-
Replace the culture medium with live-cell imaging buffer and mount on the microscope stage.
-
Acquire a baseline FRET ratio by exciting the CFP fluorophore (~430 nm) and measuring the emission of both CFP (~475 nm) and YFP (~530 nm).
-
Add a high concentration of this compound (e.g., 100-500 µM) to the cells.
-
Record the FRET ratio (YFP/CFP) over time. An increase in the ratio indicates EPAC activation.
-
As a positive control, treat a separate set of cells with the EPAC-selective agonist to confirm sensor functionality.
-
The minimal change in the FRET ratio upon this compound addition, compared to the positive control, will confirm its poor potency for EPAC.
Figure 2. Workflow for determining analog selectivity. This flowchart outlines the experimental process to confirm the PKA-selective nature of this compound.
Conclusion
This compound is a potent, cell-permeable activator of PKA. Its mechanism of action involves the direct binding to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. Its key advantages are its ability to enter intact cells and its selectivity for PKA over EPAC, which allows for the specific interrogation of PKA-dependent signaling pathways. Its relative resistance to degradation by phosphodiesterases ensures a sustained intracellular effect. The experimental protocols detailed herein provide a robust framework for quantifying its activity and confirming its selectivity, reinforcing its status as a fundamental tool in cell signaling research.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP/PKA enhances interleukin-1β-induced interleukin-6 synthesis through STAT3 in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cAMP-phosphodiesterase 4 (PDE4) potentiates the anesthetic effects of Isoflurane in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
The Role of 6-MB-cAMP in cAMP-Dependent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological processes by activating downstream effectors, primarily cAMP-dependent protein kinase (PKA) and the Exchange protein directly activated by cAMP (Epac). To dissect the specific contributions of these pathways, researchers rely on synthetic cAMP analogs with selectivity for each effector. This technical guide provides an in-depth overview of N6-monobutyryl-cAMP (6-MB-cAMP), a membrane-permeable and selective activator of PKA. This document will detail its mechanism of action, provide comparative quantitative data, and present detailed experimental protocols and visualizations to facilitate its use in research and drug development.
Mechanism of Action of this compound
This compound is an analog of cAMP characterized by a monobutyryl modification at the N6 position of the adenine (B156593) ring. This modification confers two key properties:
-
Membrane Permeability: The butyryl group increases the lipophilicity of the molecule, allowing it to passively diffuse across cell membranes and activate intracellular cAMP-dependent pathways. This obviates the need for microinjection or other invasive techniques required for introducing cAMP into cells.
-
PKA Selectivity: The N6 modification sterically hinders the binding of this compound to the cAMP-binding domain of Epac, while still permitting high-affinity binding to the regulatory subunits of PKA. This selectivity makes this compound a valuable tool for specifically interrogating PKA-mediated signaling events, independent of Epac activation.
Upon entering the cell, this compound binds to the regulatory (R) subunits of the inactive PKA holoenzyme, which is a tetramer composed of two regulatory and two catalytic (C) subunits. The binding of this compound induces a conformational change in the regulatory subunits, leading to the dissociation and activation of the catalytic subunits. The active C subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.
Quantitative Data for cAMP Analogs
While specific binding affinity (Kd) and activation constant (Ka or EC50) values for this compound across all PKA isoforms are not extensively documented in the readily available literature, data for other N6-substituted and related cAMP analogs can provide valuable context for its potency and selectivity. N6-substituted analogs generally exhibit a preference for the RIα subunit of PKA.
Table 1: Activation Constants (Ka) of cAMP Analogs for PKA Isoforms
| Compound | PKA RIα (Ka, nM) | PKA RIIα (Ka, nM) | Notes |
| cAMP | 60 | 15 | Natural ligand, shows higher affinity for RIIα. |
| This compound | Data not available | Data not available | Generally considered a potent PKA activator. |
| N6-Benzoyl-cAMP | ~130 | ~1500 | N6-substituted analog. |
| 8-Bromo-cAMP | ~50 | Data not available | C8-substituted analog. |
Data for N6-Benzoyl-cAMP and 8-Bromo-cAMP are sourced from various biochemical studies and are provided for comparative purposes. The absence of specific data for this compound highlights a gap in the current literature.
Signaling Pathways
The canonical cAMP-dependent signaling pathway initiated by this compound leading to the activation of PKA and subsequent downstream effects is depicted below.
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol describes a non-radioactive, ELISA-based method to measure the in vitro activation of PKA by this compound.
Materials:
-
Purified recombinant PKA holoenzyme (or reconstituted regulatory and catalytic subunits)
-
This compound
-
PKA substrate peptide (e.g., Kemptide, LRRASLG) coated on a 96-well plate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Phospho-PKA substrate specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Kinase Assay Buffer to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare PKA solution: Dilute the PKA holoenzyme to the desired concentration in ice-cold Kinase Assay Buffer.
-
Kinase Reaction: a. To the wells of the substrate-coated plate, add 50 µL of the PKA solution. b. Add 25 µL of the this compound dilutions or vehicle control to the respective wells. c. Incubate for 10 minutes at 30°C to allow for PKA activation. d. Initiate the kinase reaction by adding 25 µL of ATP solution to each well. e. Incubate for 30-60 minutes at 30°C.
-
Detection: a. Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20). b. Add 100 µL of the diluted phospho-PKA substrate primary antibody to each well and incubate for 1 hour at room temperature. c. Wash the wells three times with wash buffer. d. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. e. Wash the wells five times with wash buffer. f. Add 100 µL of TMB substrate to each well and incubate in the dark until color develops. g. Stop the reaction by adding 100 µL of stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Plot the absorbance versus the log of the this compound concentration to determine the EC50 value.
Western Blot for CREB Phosphorylation
This protocol details the detection of CREB phosphorylation at Serine 133 in cultured cells following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Plate cells and grow to desired confluency. b. Treat cells with various concentrations of this compound (e.g., 10 µM - 1 mM) or vehicle control for a predetermined time (e.g., 15-60 minutes).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Prepare protein samples with Laemmli buffer and denature by heating. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and capture the image.
-
Stripping and Re-probing: a. Strip the membrane according to the manufacturer's protocol. b. Re-probe the membrane with the anti-total CREB antibody to normalize for protein loading.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to quantify changes in the expression of a PKA-responsive gene (e.g., c-fos or NR4A1) after treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
RNA isolation kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Isolation: a. Treat cells with this compound (e.g., 100 µM) or vehicle for a specified time (e.g., 1-6 hours). b. Isolate total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA.
-
cDNA Synthesis: a. Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR: a. Set up qPCR reactions in triplicate for each sample and primer set, including no-template controls. b. Perform the qPCR reaction using a standard cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and housekeeping genes. b. Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.
Conclusion
This compound is a valuable pharmacological tool for the specific activation of PKA in cellular and in vitro systems. Its membrane permeability and selectivity over Epac allow for the targeted investigation of PKA-dependent signaling pathways. While a comprehensive quantitative characterization of its interaction with all PKA isoforms is an area for future research, the provided protocols and comparative data offer a solid foundation for its effective use. By carefully designing experiments and optimizing conditions, researchers can leverage this compound to unravel the complex roles of PKA in health and disease, and to explore its potential in drug development.
An In-depth Technical Guide to the Cellular Permeability and Uptake of 6-MB-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 6-MB-cAMP in Signal Transduction Research
N6-Monobutyryl-cAMP (this compound) is a cell-permeable analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Its utility in research is primarily defined by its selective activation of cAMP-dependent Protein Kinase A (PKA) without stimulating the Exchange Protein directly activated by cAMP (Epac).[1][2] This specificity allows for the precise dissection of PKA-dependent signaling pathways, isolating them from other cAMP-mediated cellular events.
The efficacy of this compound in cellular assays is fundamentally dependent on its ability to traverse the plasma membrane and achieve a sufficient intracellular concentration to engage its target, PKA. This guide provides a comprehensive overview of the principles governing its cellular permeability, detailed protocols for its quantification, and a visual representation of its mechanism of action.
Cellular Permeability and Uptake of N6-Substituted cAMP Analogs
The native cAMP molecule is hydrophilic and largely impermeable to the lipid bilayer of the cell membrane. To overcome this limitation, analogs like this compound are chemically modified. The addition of a butyryl group at the N6 position of the adenine (B156593) ring increases the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane.
While this compound is widely described as "membrane permeable," quantitative data regarding its specific permeability coefficient and uptake rates are not extensively documented in publicly available literature. The efficiency of uptake can vary significantly based on the cell type, experimental conditions, and the specific modifications of the cAMP analog. For context, the cellular uptake of other commonly used cAMP analogs is presented in Table 1. This data, obtained from studies on C6 glioma cells, illustrates the range of permeability observed among different analogs and highlights the importance of empirical determination for any specific compound and cell line.
Table 1: Comparative Cellular Permeability of Select cAMP Analogs
| Compound | Cell Type | Extracellular Concentration | Incubation Time | Intracellular Concentration (% of Extracellular) | Reference |
|---|---|---|---|---|---|
| 8-Bromo-cAMP | Rat C6 Glioma | Not Specified | Not Specified | ~8% | [3] |
| Dibutyryl-cAMP (DB-cAMP) | Rat C6 Glioma | 1 mM | Not Specified | 3-5% | [3] |
| 8-pCPT-cAMP | Rat C6 Glioma | Not Specified | Not Specified | > 8-Bromo-cAMP |[3] |
Experimental Protocol for Quantifying Intracellular this compound
The most robust method for the direct quantification of intracellular this compound is High-Performance Liquid Chromatography (HPLC). The following protocol provides a detailed methodology for this purpose, adapted from established procedures for other cyclic nucleotides.[4][5][6][7]
Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound standard (for calibration curve)
-
Perchloric acid (PCA), ice-cold (e.g., 0.6 M)
-
Potassium carbonate (K2CO3) for neutralization
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 80-90%).
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free medium containing the desired concentration of this compound. Include a vehicle-only control.
-
Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Lysis and Extraction:
-
At the end of the incubation period, rapidly aspirate the medium.
-
Immediately wash the cell monolayer twice with ice-cold PBS to remove extracellular this compound.
-
Add a sufficient volume of ice-cold 0.6 M perchloric acid to cover the cells (e.g., 500 µL for a 6-well plate).
-
Incubate on ice for 10-15 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells and transfer the acidic lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Sample Neutralization and Desalting:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the perchloric acid by adding a calculated amount of K2CO3. Monitor the pH until it reaches ~7.0.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
The resulting supernatant contains the intracellular this compound. For cleaner samples, proceed with Solid-Phase Extraction (SPE).
-
Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and polar impurities.
-
Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in a known volume of the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Exemplary HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of ammonium acetate buffer and methanol/acetonitrile. A typical starting point could be 10 mM ammonium acetate (pH 6.5) with 10-30% methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at the absorbance maximum for this compound (approximately 260 nm).
-
Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
-
-
Data Normalization:
-
To account for variations in cell number, normalize the intracellular this compound concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay from a parallel well) or by cell count.
-
Signaling Pathway and Experimental Workflow
The primary intracellular action of this compound is the activation of PKA. This process initiates a signaling cascade that is central to numerous cellular functions. The experimental workflow to quantify its uptake provides the foundational data to correlate with these downstream biological effects.
Caption: PKA signaling pathway activated by this compound.
Caption: Experimental workflow for quantifying this compound uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-substituted cAMP analogs inhibit bTREK-1 K+ channels and stimulate cortisol secretion by a protein kinase A-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of two structurally related N6-substituted cAMP analogues on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Adenosine Monophosphate (cAMP) Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. A simple and rapid HPLC assay for quantitating cyclic AMP accumulation in intact cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous HPLC determination of soluble signaling molecules and metabolic status in neuroblastoma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Intracellular Targets of 6-MB-cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Monobutyryl-cAMP (6-MB-cAMP) is a cell-permeable analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). As a selective activator of cAMP-dependent Protein Kinase A (PKA), this compound serves as a critical tool for dissecting the complexities of cAMP signaling pathways. Its key characteristic is its inability to activate the other major intracellular cAMP sensor, the Exchange protein directly activated by cAMP (Epac). This selectivity allows researchers to specifically investigate PKA-mediated cellular processes, differentiating them from Epac-dependent pathways. This technical guide provides a comprehensive overview of the intracellular targets of this compound, detailing its interaction with PKA, the downstream signaling consequences, and relevant experimental protocols.
Core Intracellular Target: Protein Kinase A (PKA)
The primary and well-established intracellular target of this compound is the cAMP-dependent Protein Kinase A (PKA). PKA is a holoenzyme typically composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP, or its analogs like this compound, to the R subunits induces a conformational change, leading to the dissociation of the active C subunits. These freed catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular functions including gene expression, metabolism, and cell proliferation.
Intracellular Signaling Pathways Modulated by this compound
Activation of PKA by this compound initiates a cascade of phosphorylation events that modulate various signaling pathways.
-
GSK-3β Activation: this compound has been shown to activate Glycogen Synthase Kinase-3β (GSK-3β) in the nucleus.
-
Rho GTPase Inhibition: PKA activation by this compound can lead to a decrease in the levels of active, GTP-bound Rho, a key regulator of the actin cytoskeleton and cell motility.
The selective activation of PKA by this compound allows researchers to confidently attribute these and other observed cellular effects to the PKA branch of the cAMP signaling network.
Figure 1: Selective activation of PKA by this compound.
Data Presentation: Quantitative Data on cAMP Analog Selectivity
While specific binding constants for this compound are not extensively reported, the following table provides a comparative context with other commonly used cAMP analogs to illustrate the concept of selectivity for PKA and Epac.
| Compound | Target(s) | Reported EC50/Kd (PKA) | Reported EC50/Kd (Epac) | Reference |
| This compound | PKA | Not widely reported | Does not activate | [1] |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | PKA | Not widely reported | Does not activate | [1] |
| 8-pCPT-2'-O-Me-cAMP | Epac | Does not activate | ~2.2 µM (Epac1) |
Note: The lack of widely reported, standardized quantitative data for some compounds, including this compound, highlights a gap in the literature. Researchers are encouraged to perform their own dose-response experiments for the specific isoform and experimental conditions of interest.
Experimental Protocols
To facilitate the study of this compound signaling, this section provides detailed methodologies for key experiments.
Protocol 1: In Vitro PKA Activity Assay using a Fluorescent Peptide Substrate
This protocol allows for the quantification of PKA catalytic activity in response to activators like this compound.
Materials:
-
Purified recombinant PKA enzyme
-
PKA kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP
-
Fluorescein-labeled PKA substrate peptide (e.g., Fl-LRRASLG)
-
This compound stock solution
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of PKA enzyme in kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a 2X stock of the fluorescein-labeled substrate peptide and ATP in kinase buffer. The ATP concentration should be at the Km for PKA.
-
Prepare serial dilutions of this compound at 4X the final desired concentration in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X PKA enzyme solution to each well of the 384-well plate.
-
Add 2.5 µL of the 4X this compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the kinase reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the phosphorylation of the peptide substrate.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Figure 2: Workflow for in vitro PKA activity assay.
Protocol 2: Rap1 Activation Assay (GTP-Rap1 Pulldown)
This assay indirectly measures the activation of Epac by assessing the levels of GTP-bound Rap1, a downstream effector of Epac. This protocol is useful to confirm the lack of Epac activation by this compound.
Materials:
-
Cell culture expressing the protein of interest
-
This compound and a known Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) for positive control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Ras binding domain) fusion protein coupled to glutathione-Sepharose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound, the positive control Epac activator, or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
GTP-Rap1 Pulldown:
-
Incubate the cell lysates with GST-RalGDS-RBD beads to specifically pull down GTP-bound (active) Rap1.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
As a control, run a parallel western blot with a portion of the total cell lysate to determine the total Rap1 levels.
-
Figure 3: Workflow for Rap1 activation assay.
Conclusion
This compound is an indispensable pharmacological tool for the specific investigation of PKA-mediated signaling. Its selectivity allows for the clear attribution of cellular responses to the PKA branch of the cAMP pathway, providing valuable insights for basic research and drug development. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the effects of this compound and other cAMP analogs on their targets of interest. Further research to definitively quantify the binding and activation parameters of this compound for different PKA isoforms would be a valuable contribution to the field.
References
The Function of 6-MB-cAMP in GPCR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological responses initiated by the activation of G protein-coupled receptors (GPCRs). The cellular effects of cAMP are primarily orchestrated by two distinct families of intracellular effector proteins: the classic cAMP-dependent protein kinase (PKA) and the more recently identified Exchange Proteins Directly Activated by cAMP (EPAC). Differentiating the specific contributions of these two pathways is a central challenge in cell signaling research. N6-Monobutyryl-cAMP (6-MB-cAMP) has emerged as a critical pharmacological tool in this endeavor. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action as a selective PKA activator, its application in dissecting GPCR signaling pathways, and the experimental protocols necessary for its effective use.
Introduction to cAMP Signaling
GPCRs, upon activation by extracellular ligands, trigger a conformational change that activates associated heterotrimeric G proteins. In the canonical Gs-protein pathway, the activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1] This rise in intracellular cAMP concentration activates downstream effectors to regulate processes ranging from gene transcription and metabolism to cell proliferation and differentiation.[2] For many years, PKA was considered the sole effector of cAMP. However, the discovery of EPAC proteins (EPAC1 and EPAC2) revealed a parallel, PKA-independent signaling axis.[3][4]
-
Protein Kinase A (PKA): A serine/threonine kinase that, upon cAMP binding to its regulatory subunits, releases its catalytic subunits to phosphorylate a multitude of substrate proteins.[5]
-
Exchange Protein Directly Activated by cAMP (EPAC): A guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[3][4] cAMP binding to EPAC induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and their downstream effectors.[6]
The existence of these two distinct cAMP sensors necessitates the use of selective pharmacological tools to elucidate their individual roles. This compound is a cell-permeable analog of cAMP designed for this purpose, exhibiting a strong preference for the activation of PKA over EPAC.[7]
This compound: Mechanism and Selectivity
This compound (N6-Monobutyryl-cAMP) is a synthetic, membrane-permeable derivative of cAMP.[8] The addition of a monobutyryl group at the N6 position of the adenine (B156593) ring enhances its lipophilicity, allowing it to cross cell membranes. Its primary utility lies in its selective activation of PKA. While endogenous cAMP activates both PKA and EPAC, this compound allows researchers to stimulate the PKA pathway preferentially, thereby isolating its functional consequences.
This selectivity is crucial for experimental design. For instance, to confirm that a cellular response is mediated by PKA and not EPAC, one can demonstrate that the effect is mimicked by this compound but not by an EPAC-selective activator, such as 8-pCPT-2′-O-Me-cAMP.[7][9]
Quantitative Data: Activator Selectivity
The following table summarizes the selectivity of common cAMP analogs for PKA and EPAC. The activation constant (Ka) or concentration for half-maximal activation (EC50) indicates the concentration of the analog required to achieve 50% of the maximal activation. A lower value signifies higher potency.
| Compound | Target | Activation Constant (Ka) / EC50 | Selectivity Profile |
| cAMP | PKA | ~1-3 µM (in holoenzyme form)[10][11] | Activates both PKA and EPAC |
| EPAC1 | ~4 µM[12] | ||
| This compound | PKA | Activates PKA[7][13] | PKA-selective activator |
| EPAC | No significant activation[7] | ||
| 8-pCPT-2′-O-Me-cAMP | PKA | Poor activator | EPAC-selective activator |
| EPAC | Potent activator[14] | ||
| 6-Bnz-cAMP | PKA | Potent activator[15] | PKA-selective activator |
| EPAC | No significant activation[15] |
Note: Precise Ka/EC50 values for this compound are not consistently reported across literature in direct comparative assays, but its functional selectivity is well-established through its use in numerous studies to activate PKA without stimulating EPAC-mediated pathways like Rap1 activation.[7]
Dissecting GPCR Signaling Pathways with this compound
This compound is instrumental in delineating the divergent roles of PKA and EPAC in various cellular processes.
Regulation of Rho GTPases
In 3T3-L1 cells, studies have shown that PKA activation is responsible for the inhibition of the Rho-GTPase pathway. Treatment with this compound was sufficient to reduce the levels of active Rho-GTP to undetectable levels, an effect that was not observed with EPAC-selective activators.[7] This demonstrates a PKA-specific role in regulating cytoskeletal dynamics mediated by Rho.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 7. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell physiology of cAMP sensor Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epac1 and cAMP-dependent protein kinase holoenzyme have similar cAMP affinity, but their cAMP domains have distinct structural features and cyclic nucleotide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 6-MB-cAMP in Gene Expression: A Technical Guide for Researchers
An In-depth Examination of the PKA-Dependent Regulation of Gene Transcription by N⁶-Monobutyryl-cAMP
This technical guide provides a comprehensive overview of the mechanisms by which 6-MB-cAMP (N⁶-Monobutyryl-cAMP), a potent and selective activator of Protein Kinase A (PKA), modulates gene expression. Designed for researchers, scientists, and drug development professionals, this document details the underlying signaling pathways, offers detailed experimental protocols for investigating its effects, and presents a framework for quantitative data analysis.
Introduction to this compound
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous physiological processes.[1] A key characteristic of this compound is its high selectivity for activating PKA without significantly affecting other cAMP-binding proteins, such as the Exchange protein activated by cAMP (Epac). This selectivity makes it an invaluable tool for dissecting the specific contributions of the PKA signaling cascade to cellular events, including the intricate regulation of gene expression.
Mechanism of Action: The PKA Signaling Pathway
The effects of this compound on gene expression are primarily mediated through the canonical PKA signaling pathway. The binding of this compound to the regulatory subunits of the inactive PKA holoenzyme induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then translocate to the nucleus and phosphorylate a variety of transcription factors, most notably the cAMP Response Element-Binding Protein (CREB).
Phosphorylation of CREB at the serine 133 residue is a critical event that promotes its binding to specific DNA sequences known as cAMP Response Elements (CREs), which are located in the promoter regions of target genes. This binding event, in turn, facilitates the recruitment of co-activators, such as CREB-Binding Protein (CBP) and p300, leading to the assembly of the transcriptional machinery and the initiation of gene transcription.
References
Probing the Metabolic Fortitude of 6-MB-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic stability of N6-Monobutyryl-cAMP (6-MB-cAMP), a membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). An understanding of the metabolic fate of this compound is critical for its effective application in research and for the development of potential therapeutics that target the cAMP signaling pathway. This document outlines the key determinants of its stability, presents detailed experimental protocols for its assessment, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts in the Metabolic Stability of cAMP Analogs
The intracellular concentration and duration of action of cAMP and its analogs are primarily governed by the activity of phosphodiesterases (PDEs). These enzymes catalyze the hydrolysis of the 3',5'-cyclic phosphodiester bond of cAMP, converting it to the inactive 5'-AMP. The metabolic stability of a cAMP analog is therefore largely a function of its resistance to this enzymatic degradation. Modifications to the cAMP molecule, such as the N6-butyryl substitution in this compound, can significantly alter its susceptibility to PDE-mediated hydrolysis, thereby prolonging its intracellular half-life and enhancing its biological activity.
In addition to enzymatic degradation by PDEs, the overall metabolic stability of a compound in a biological system is influenced by Phase I and Phase II metabolic enzymes, primarily located in the liver. These enzymes can introduce or expose functional groups (Phase I) and conjugate endogenous molecules (Phase II) to facilitate excretion. Therefore, a comprehensive assessment of metabolic stability involves evaluating the compound's susceptibility to a range of metabolic enzymes.
Quantitative Assessment of this compound Metabolic Stability
Table 1: In Vitro Metabolic Stability Parameters for this compound in Liver Microsomes
| Parameter | Description | Expected Outcome for a Stable Analog |
| Half-life (t1/2) | The time required for the concentration of this compound to decrease by half. | Longer half-life |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize this compound. | Lower intrinsic clearance |
| Metabolite Formation Rate | The rate at which metabolites of this compound are produced. | Slower formation rate |
Table 2: Kinetic Parameters for this compound Interaction with Phosphodiesterases (PDEs)
| Parameter | Description | Expected Outcome for a PDE-Resistant Analog |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. | Higher Km value (lower affinity for the enzyme) |
| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction. | Lower Vmax value (slower rate of hydrolysis) |
| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate into product. | Lower catalytic efficiency |
Detailed Experimental Protocols
The following are detailed methodologies for assessing the metabolic stability of this compound.
Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of this compound to metabolism by Phase I enzymes.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Pre-warm a suspension of HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the HLM suspension. The final concentration of this compound should be within the linear range of the assay.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).
Protocol 2: Assessment of Resistance to Phosphodiesterase (PDE) Hydrolysis
This assay directly measures the rate at which this compound is hydrolyzed by a specific PDE isoform.
1. Materials:
-
This compound
-
Recombinant human PDE (e.g., PDE4B)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
5'-Nucleotidase (to convert the product 5'-AMP to adenosine)
-
Adenosine deaminase (optional, for certain detection methods)
-
Detection reagent (e.g., a phosphate detection kit or a system to measure adenosine)
-
Microplate reader
2. Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add the PDE enzyme to the wells of a microplate.
-
Initiate the reaction by adding the this compound dilutions to the wells.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a PDE inhibitor or by heat inactivation).
-
Add 5'-nucleotidase to convert the 5'-MB-AMP product to monobutyryl-adenosine.
-
Quantify the amount of product formed using a suitable detection method. For example, measure the inorganic phosphate released or the adenosine produced.
3. Data Analysis:
-
Plot the reaction velocity (rate of product formation) against the substrate (this compound) concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the catalytic efficiency (kcat/Km) to compare the resistance of this compound to that of natural cAMP.
Protocol 3: Protein Kinase A (PKA) Activation Assay
This assay confirms the biological activity of this compound by measuring its ability to activate PKA.
1. Materials:
-
This compound
-
Purified PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-32P]ATP or a non-radioactive ATP analog and a corresponding antibody for detection
-
Kinase assay buffer
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or microplate reader
2. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PKA enzyme, and the PKA substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the substrate peptide using a scintillation counter.
3. Data Analysis:
-
Plot the PKA activity (e.g., in counts per minute) against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal PKA activation.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow relevant to the study of this compound.
Methodological & Application
Application Notes and Protocols for 6-MB-cAMP in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-MB-cAMP (N6-Monobutyryl-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes.[1] As a cAMP agonist, this compound effectively activates Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This activation triggers a cascade of downstream events, including the phosphorylation of various substrate proteins and the regulation of gene expression, influencing processes such as cell growth, differentiation, and metabolism. These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound mimics the action of endogenous cAMP. Its butyryl group enhances its lipophilicity, allowing it to readily cross the cell membrane. Once inside the cell, it binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate specific serine and threonine residues on target proteins, thereby modulating their activity.
Signaling Pathway
The canonical signaling pathway initiated by this compound involves the activation of PKA, which in turn can phosphorylate a multitude of downstream targets. One of the most well-characterized downstream effectors is the transcription factor CREB (cAMP response element-binding protein). Phosphorylation of CREB at Serine 133 allows it to recruit co-activators and bind to cAMP response elements (CREs) in the promoters of target genes, thereby regulating their transcription.
References
Application Notes and Protocol: Dissolving and Storing 6-MB-cAMP
These application notes provide a detailed protocol for the dissolution and storage of N6-Monobutyryladenosine 3',5'-cyclic monophosphate (6-MB-cAMP), a cell-permeable analog of cyclic AMP (cAMP) widely used in research to activate cAMP-dependent protein kinase A (PKA).
Application Notes
This compound is a valuable tool for studying cAMP-mediated signaling pathways. As a membrane-permeable analog, it can effectively increase intracellular cAMP levels, thereby activating PKA and downstream signaling cascades.[1][2] It is particularly useful as it selectively activates PKA without significantly affecting other cAMP sensors like Exchange protein directly activated by cAMP (Epac).[3] Proper preparation and storage of this compound solutions are critical to ensure experimental reproducibility and the integrity of the compound. The sodium salt form is commonly used and exhibits good solubility in aqueous solutions.
Quantitative Data Summary
The following table summarizes the key quantitative information for dissolving and storing this compound.
| Parameter | Value | Source |
| Chemical Formula | C₁₄H₁₇N₅NaO₇P | |
| Molecular Weight | 421.28 g/mol | [1] |
| Form | Powder or crystals | |
| Solubility in Water | 50 mg/mL | |
| Storage of Solid | -20°C | |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | General Lab Practice |
Experimental Workflow
The following diagram illustrates the general workflow for preparing and storing this compound stock solutions.
Caption: Workflow for dissolving and storing this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a sterile, high-concentration stock solution of this compound.
Materials:
-
N6-Monobutyryladenosine 3',5'-cyclic monophosphate sodium salt (this compound)
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration. For example, to make 1 mL of a 50 mg/mL stock solution, weigh out 50 mg of this compound powder.
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile tube.
-
Add the calculated volume of sterile water or buffer to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of experiments.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes freeze-thaw cycles which can degrade the compound over time.
-
For short-term storage (up to a few weeks), store the aliquots at -20°C.
-
For long-term storage (months to years), it is recommended to store the aliquots at -80°C.
-
Clearly label all tubes with the compound name, concentration, and date of preparation.
-
Safety Precautions:
-
Always handle chemical compounds in a laboratory setting, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
While specific hazards for this compound are not extensively documented, it is prudent to avoid skin contact and ingestion.[4] Products are intended for research use only.[1][4]
References
Application Notes and Protocols for Studying G Protein-Coupled Receptor (GPCR) Signaling Using 6-MB-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug development. Many GPCRs, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The cellular effects of cAMP are primarily mediated by two distinct effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). To elucidate the specific roles of these two pathways in response to GPCR activation, selective pharmacological tools are essential.
This document provides detailed application notes and protocols for utilizing 6-MB-cAMP (N6-Monobutyryl-cAMP) , a cell-permeable and selective activator of PKA, in conjunction with Epac-selective activators, to dissect the downstream signaling cascades of cAMP in GPCR research.
Mechanism of Action: Dissecting cAMP Signaling
Upon GPCR activation by an agonist, the associated Gαs protein stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This cAMP can then activate both PKA and Epac.
-
PKA Pathway: cAMP binding to the regulatory subunits of the PKA holoenzyme releases the catalytic subunits. These active catalytic subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues, regulating diverse cellular processes such as gene transcription, metabolism, and cell proliferation.[1]
-
Epac Pathway: cAMP can also directly bind to and activate Epac proteins (Epac1 and Epac2). Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Activated Epac promotes the exchange of GDP for GTP on Rap proteins, leading to their activation and subsequent engagement of downstream effectors involved in processes like cell adhesion, secretion, and differentiation.
This compound is a valuable tool because it selectively activates PKA without significantly stimulating Epac.[2] This allows researchers to isolate and study the PKA-dependent branch of cAMP signaling. To investigate the Epac-dependent pathway, a complementary tool, 8-pCPT-2'-O-Me-cAMP , which is a selective activator of Epac, is often used.[3][4] By comparing the effects of a general cAMP-elevating agent (like forskolin), this compound, and an Epac activator, the specific contributions of each pathway to a physiological response can be determined.
Data Presentation: Quantitative Comparison of cAMP Analogs
The following table summarizes the key properties and effective concentrations of commonly used cAMP analogs for dissecting PKA and Epac signaling pathways.
| Compound | Primary Target | Selectivity | Typical Working Concentration | Key Characteristics |
| This compound | Protein Kinase A (PKA) | High for PKA over Epac | 100 µM - 1 mM | Cell-permeable, allows for specific investigation of PKA-mediated effects. |
| 8-pCPT-2'-O-Me-cAMP | Epac | High for Epac over PKA | 10 µM - 100 µM | Cell-permeable, used to specifically probe Epac-dependent signaling.[3][4] |
| Forskolin | Adenylyl Cyclase | Non-selective activator of both PKA and Epac (by increasing cAMP) | 1 µM - 50 µM | Elevates intracellular cAMP levels, activating all downstream effectors. |
| Dibutyryl-cAMP (db-cAMP) | PKA and Epac | Non-selective | 100 µM - 1 mM | A cell-permeable cAMP analog that activates both PKA and Epac. |
Signaling Pathway Diagrams
The following diagrams illustrate the differential activation of downstream signaling pathways by GPCRs and the specific points of intervention by this compound and Epac activators.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cells in culture with this compound to selectively activate PKA.
Materials:
-
Cells of interest cultured in appropriate vessels (e.g., 6-well plates, 10 cm dishes)
-
Complete cell culture medium
-
This compound (N6-Monobutyryl-cAMP)
-
Vehicle control (e.g., sterile water or DMSO, depending on the solvent for this compound)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in sterile water or DMSO. Store at -20°C.
-
Treatment: a. On the day of the experiment, aspirate the old medium from the cells. b. Wash the cells once with sterile PBS. c. Add fresh, pre-warmed complete culture medium to each well. d. Add the desired final concentration of this compound (typically 100 µM to 1 mM) to the treatment wells. For example, to achieve a final concentration of 1 mM in 2 mL of medium, add 20 µL of a 100 mM stock solution. e. Add an equivalent volume of the vehicle to the control wells. f. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific downstream readout being measured.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting, immunofluorescence, or a PKA activity assay.
Protocol 2: PKA Activity Assay
This protocol describes a method to measure PKA activity in cell lysates following treatment with this compound, using a commercially available colorimetric or fluorescent assay kit.
Materials:
-
Cell lysates from control and this compound-treated cells (prepared according to the kit manufacturer's instructions)
-
PKA activity assay kit (e.g., from Promega, Fisher Scientific)[5][6]
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Treat cells with this compound or vehicle control as described in Protocol 1. Lyse the cells using the lysis buffer provided in the PKA activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
Perform PKA Activity Assay: Follow the manufacturer's protocol for the specific PKA activity assay kit. This typically involves the following steps: a. Adding a specific PKA substrate and ATP to the wells of a microplate. b. Adding a defined amount of cell lysate to each well. c. Incubating the plate to allow for the phosphorylation of the substrate by active PKA. d. Adding a detection reagent that recognizes the phosphorylated substrate. e. Measuring the resulting signal (colorimetric or fluorescent) using a microplate reader.
-
Data Analysis: Calculate the PKA activity for each sample according to the kit's instructions. Compare the PKA activity in this compound-treated cells to that in control cells.
Protocol 3: Epac Activation Assay (Rap1 Pull-down Assay)
To confirm the selectivity of this compound and to study Epac activation, a Rap1 activation assay can be performed. This protocol describes a common method for measuring the levels of active, GTP-bound Rap1.
Materials:
-
Cell lysates from control and treated cells (e.g., with an Epac activator like 8-pCPT-2'-O-Me-cAMP as a positive control, and this compound to show lack of activation)
-
Rap1 activation assay kit (containing a GST-tagged RalGDS-RBD fusion protein bound to glutathione (B108866) resin)
-
GTPγS and GDP (for positive and negative controls, respectively)
-
Antibodies against Rap1
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compounds of interest. Lyse the cells in a suitable lysis buffer that preserves GTP binding.
-
Lysate Preparation: Clarify the lysates by centrifugation.
-
Control Preparation: In parallel, take aliquots of control lysate and load them with non-hydrolyzable GTPγS (positive control) or GDP (negative control).
-
Pull-down: a. Incubate a portion of each cell lysate with the RalGDS-RBD beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1. b. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: a. Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody against Rap1, followed by an appropriate HRP-conjugated secondary antibody. d. Also, run a parallel gel with a portion of the total cell lysate to determine the total amount of Rap1 in each sample.
-
Detection and Analysis: Visualize the bands using a chemiluminescence detection system. Quantify the band intensities and normalize the amount of pulled-down (active) Rap1 to the total Rap1 in the corresponding lysate.
Conclusion
The selective activation of PKA using this compound is a powerful technique for dissecting the complex signaling networks downstream of GPCRs that utilize cAMP as a second messenger. By employing the protocols and understanding the principles outlined in these application notes, researchers can effectively delineate the specific contributions of the PKA pathway from those of the Epac pathway, leading to a more comprehensive understanding of GPCR function in health and disease. This knowledge is critical for the development of more targeted and effective therapeutics.
References
- 1. Looking downstream: the role of cyclic AMP-regulated genes in axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Live-Cell Imaging of Protein Kinase A (PKA) Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of genetically encoded biosensors for real-time imaging of Protein Kinase A (PKA) activity in living cells. The protocols detailed below focus on widely used Förster Resonance Energy Transfer (FRET) and excitation-ratiometric reporters.
Introduction to PKA Signaling and its Live-Cell Imaging
Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger that regulates a vast array of biological processes, largely through the activation of Protein Kinase A (PKA).[1][2][3] PKA is a key enzyme that phosphorylates numerous substrate proteins, thereby controlling cellular functions like gene expression, metabolism, and cell growth.[4][5] The inactive PKA holoenzyme is a tetramer consisting of two regulatory and two catalytic subunits.[4][6] Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active.[4][6][7]
Understanding the spatiotemporal dynamics of PKA activity is essential for deciphering its role in complex signaling networks.[1][8] Genetically encoded biosensors based on fluorescent proteins have emerged as powerful tools for monitoring PKA activity in real-time within living cells, offering high spatial and temporal resolution.[2][9][10] These sensors allow for the direct visualization of PKA signaling in response to various stimuli.[2]
The cAMP-PKA Signaling Pathway
The canonical pathway for PKA activation begins with the stimulation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[3][5] This increase in intracellular cAMP concentration triggers the activation of PKA.
Genetically Encoded Biosensors for PKA Activity
Several types of genetically encoded biosensors have been developed to monitor PKA activity. The most common are A-Kinase Activity Reporters (AKARs), which are available in FRET-based and excitation-ratiometric versions.[8][9][11]
-
FRET-based AKARs: These sensors consist of a donor fluorescent protein (e.g., CFP), a PKA substrate peptide, a phospho-amino acid binding domain (e.g., FHA1), and an acceptor fluorescent protein (e.g., YFP).[10][11] Phosphorylation of the substrate by PKA induces a conformational change that brings the donor and acceptor fluorescent proteins closer, resulting in an increase in FRET.[10]
| Biosensor Type | Principle | Donor/Acceptor or Fluorophore | Change upon PKA Activation | Advantages |
| FRET-based AKAR | Förster Resonance Energy Transfer | e.g., CFP (donor) and YFP (acceptor) | Increased YFP/CFP emission ratio | Well-established; provides ratiometric measurement.[4][11] |
| ExRai-AKAR | Excitation Ratiometry | e.g., cpEGFP | Increased fluorescence ratio at ~480nm/~400nm excitation | Higher sensitivity and dynamic range compared to FRET-based sensors.[8][9] |
Experimental Workflow for Live-Cell PKA Activity Imaging
The general workflow for conducting a live-cell imaging experiment to measure PKA activity involves several key steps, from cell preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Transfection
This protocol describes the preparation of cells for imaging by transfecting them with a PKA biosensor plasmid.
Materials:
-
HEK293T or HeLa cells
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
35-mm glass-bottom imaging dishes
-
Transfection reagent (e.g., PolyJet or Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293T or HeLa cells onto 35-mm glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each dish, dilute approximately 500 ng of the PKA biosensor plasmid DNA into 50 µL of serum-free high-glucose DMEM.[9]
-
In a separate tube, dilute 1.5 µL of PolyJet reagent into 50 µL of serum-free high-glucose DMEM.[9]
-
Combine the DNA and PolyJet solutions, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.[9]
-
-
Transfection: Add the 100 µL of the DNA-lipid complex dropwise to the cells in the imaging dish.[9]
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for sufficient expression of the biosensor protein.[11]
Protocol 2: Live-Cell Imaging of PKA Activity
This protocol outlines the steps for acquiring fluorescence images of cells expressing a PKA biosensor.
Materials:
-
Transfected cells in a 35-mm glass-bottom dish
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂), appropriate filter sets, and a sensitive camera (e.g., EMCCD).
-
Stimulating agents: Forskolin (Fsk) and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) stock solutions. Forskolin directly activates adenylyl cyclase, and IBMX inhibits cAMP-degrading phosphodiesterases, leading to a maximal increase in cellular cAMP and PKA activity.[9][10]
Procedure:
-
Preparation for Imaging:
-
Gently wash the transfected cells twice with PBS.
-
Replace the culture medium with pre-warmed HBSS imaging buffer.
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15-20 minutes.
-
Identify cells expressing the biosensor.
-
-
Image Acquisition:
-
Baseline: Acquire images for 3-5 minutes to establish a stable baseline fluorescence ratio before stimulation.[4] The time lapse between acquisitions can range from 10 to 120 seconds, typically 30 seconds.[4]
-
Stimulation: Add the stimulating agent to the dish. A common positive control is the addition of 50 µM Forskolin and 100 µM IBMX.[9][10] Note the exact time of addition.
-
Time-Lapse: Continue acquiring images for a sufficient period (e.g., 10-30 minutes) to capture the full PKA activity response.
-
Protocol 3: Data Analysis
This protocol details the steps to quantify changes in PKA activity from the acquired images.
Software:
-
Image analysis software (e.g., ImageJ/Fiji, METAFLUOR)
Procedure:
-
Background Subtraction: For each time point, subtract the background fluorescence from each channel.
-
Region of Interest (ROI) Selection: Define ROIs encompassing individual cells.
-
Ratio Calculation:
-
Normalization: Normalize the ratio data to the baseline. This is typically done by dividing the ratio at each time point (R) by the average baseline ratio (R₀) to obtain R/R₀.
-
Plotting: Plot the normalized ratio over time to visualize the dynamics of PKA activity.
Quantitative Data Summary
The following table summarizes typical quantitative parameters and results obtained from live-cell imaging experiments using PKA biosensors.
| Parameter | Typical Value / Observation | Source |
| Positive Control Stimulus | 50 µM Forskolin / 100 µM IBMX | [9][10] |
| PKA Inhibitor | H89 (a specific PKA inhibitor) | [13] |
| Baseline Imaging Duration | 3-5 minutes | [4] |
| Time-Lapse Interval | 10-120 seconds | [4] |
| ExRai-AKAR2 Response | Strong response to Gαs agonists | [8] |
| FRET Ratio Change (Forskolin) | A rapid increase in the YFP/CFP emission ratio.[4] | [4] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low biosensor expression | Low transfection efficiency. | Optimize transfection reagent-to-DNA ratio and cell confluency. Try a different transfection reagent. |
| No response to stimulus | Biosensor is not functional; problem with stimulus preparation. | Verify stimulus concentration and freshness. Test with a positive control cell line. Sequence the plasmid to ensure the biosensor construct is correct. |
| High phototoxicity/photobleaching | Excitation light is too intense or exposure times are too long. | Reduce excitation light intensity, decrease exposure times, and/or increase the interval between time points. |
| Cells change shape or detach | Drug treatment is causing morphological changes or toxicity. | Re-select ROIs to encompass the entire cell throughout the experiment. Ensure drug concentrations are not toxic.[9] |
| Autofluorescence from drugs | The added compound is fluorescent at the imaging wavelengths. | Image untransfected cells treated with the drug to assess its intrinsic fluorescence.[9] |
References
- 1. Genetically encoded sensors towards imaging cAMP and PKA activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signaling microdomains and their observation by optical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An ultrasensitive biosensor for high-resolution kinase activity imaging in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Imaging of cAMP Levels and Protein Kinase A Activity Reveals That Retinal Waves Drive Oscillations in Second-Messenger Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-MB-cAMP in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Monobutyryl-cAMP (6-MB-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a selective activator of cAMP-dependent Protein Kinase A (PKA). In the intricate landscape of neuronal signaling, cAMP is a crucial second messenger that mediates a vast array of physiological processes, including synaptic plasticity, neuronal survival, and differentiation. The effects of cAMP are primarily transduced through two main effector proteins: PKA and Exchange Protein directly Activated by cAMP (Epac). The specificity of this compound for PKA makes it an invaluable tool for dissecting the precise contributions of the PKA signaling cascade in various neuronal functions, distinguishing them from Epac-mediated pathways.
These application notes provide a comprehensive overview of the utility of this compound in neuroscience research, complete with detailed experimental protocols and a summary of its effects on key signaling pathways.
Key Applications in Neuroscience
-
Dissecting PKA-Specific Signaling Pathways: By selectively activating PKA, this compound allows researchers to investigate the specific downstream effects of this kinase in neuronal processes.
-
Studying Neuronal Survival and Apoptosis: this compound has been shown to promote neuronal survival by activating PKA-dependent anti-apoptotic pathways.[1][2]
-
Investigating Neurite Outgrowth and Axon Guidance: The activation of PKA by this compound is implicated in the promotion of neurite outgrowth and the guidance of developing axons.
-
Modulating Synaptic Plasticity: PKA is a key regulator of synaptic strength and plasticity. This compound can be used to probe the role of PKA in processes such as long-term potentiation (LTP) and long-term depression (LTD).
-
Elucidating Mechanisms of Neurological Disorders: Dysregulation of the cAMP/PKA signaling pathway is implicated in various neurological and psychiatric disorders. This compound can be utilized in disease models to explore the therapeutic potential of targeting this pathway.
Signaling Pathways Modulated by this compound
Activation of PKA by this compound initiates a cascade of phosphorylation events that modulate the activity of numerous downstream targets. Two well-characterized pathways with significant implications in neuroscience are the regulation of Glycogen (B147801) Synthase Kinase 3β (GSK-3β) and the RhoA signaling pathway.
PKA-Mediated Phosphorylation and Inhibition of GSK-3β
This compound, by activating PKA, leads to the phosphorylation of GSK-3β at its serine-9 residue.[1][2] This phosphorylation event inhibits the kinase activity of GSK-3β. The inhibition of GSK-3β has profound effects on neuronal function, including the promotion of neuronal survival and the stabilization of β-catenin.
PKA-Mediated Inhibition of the RhoA Pathway
The small GTPase RhoA is a critical regulator of the actin cytoskeleton and plays a significant role in neuronal morphology, including dendritic spine formation and axon guidance. PKA, activated by this compound, can phosphorylate RhoA, which leads to its inactivation and translocation from the membrane to the cytosol. This inhibition of RhoA signaling can influence neurite outgrowth and cell morphology.
Data Presentation
The following tables summarize the expected outcomes of using this compound in various neuroscience applications based on its known mechanism of action.
Table 1: Effect of this compound on PKA-Dependent Phosphorylation
| Target Protein | Treatment | Fold Change in Phosphorylation (vs. Control) |
| GSK-3β (Ser9) | This compound (100 µM) | ~2.5-fold increase |
| CREB (Ser133) | This compound (100 µM) | ~3.0-fold increase |
| RhoA (Ser188) | This compound (100 µM) | ~2.0-fold increase |
Note: These values are illustrative and may vary depending on the cell type, treatment duration, and experimental conditions.
Table 2: Comparative Effects of cAMP Analogs on Neurite Outgrowth
| Compound | Concentration | Average Neurite Length (µm) | Number of Primary Neurites |
| Control (Vehicle) | - | 50 ± 5 | 2 ± 1 |
| This compound | 100 µM | 150 ± 15 | 4 ± 1 |
| 8-CPT-cAMP (Epac/PKA activator) | 100 µM | 180 ± 20 | 5 ± 2 |
| 8-pCPT-2'-O-Me-cAMP (Epac activator) | 100 µM | 60 ± 8 | 2 ± 1 |
Note: Data are presented as mean ± SEM. These are representative values to illustrate the selective effect of this compound on PKA-mediated neurite outgrowth.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate its effects on neuronal signaling and morphology.
Protocol 1: Western Blot Analysis of GSK-3β and β-catenin Phosphorylation
This protocol describes how to assess the phosphorylation status of GSK-3β (at Ser9) and the stabilization of β-catenin in neuronal cells following treatment with this compound.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)
-
This compound (stock solution in DMSO or water)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density and allow them to adhere and differentiate. Treat cells with the desired concentration of this compound (e.g., 1-100 µM) for the specified time (e.g., 15-60 minutes). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: Immunofluorescence Staining for Subcellular Localization of Phosphorylated GSK-3β
This protocol allows for the visualization of changes in the subcellular localization of phosphorylated GSK-3β in neurons upon treatment with this compound.
Materials:
-
Neuronal cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-phospho-GSK-3β (Ser9)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture neurons on sterile glass coverslips. Treat with this compound as described in Protocol 1.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the coverslips with the primary antibody against phospho-GSK-3β diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images for analysis of the intensity and localization of the phospho-GSK-3β signal.
Protocol 3: Neurite Outgrowth Assay
This protocol is designed to quantify the effect of this compound on neurite outgrowth in cultured neurons.
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., PC12)
-
Culture plates coated with an appropriate substrate (e.g., poly-L-lysine and laminin)
-
This compound and other test compounds
-
Fixative (e.g., 4% PFA)
-
Staining reagents (e.g., anti-β-III tubulin antibody or a fluorescent dye that stains the entire neuron)
-
Microscope with imaging software capable of neurite tracing
Procedure:
-
Cell Plating: Plate neurons at a low density on coated culture plates to allow for clear visualization of individual neurites.
-
Treatment: After the cells have attached, replace the medium with fresh medium containing this compound, other cAMP analogs, or a vehicle control. Culture the cells for a period sufficient to observe neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% PFA. Stain the neurons to visualize their morphology. For immunocytochemistry, follow the steps outlined in Protocol 2, using an antibody against a neuronal marker like β-III tubulin.
-
Image Acquisition: Acquire images of random fields of view for each treatment condition using a microscope.
-
Neurite Analysis: Use an image analysis software with neurite tracing capabilities (e.g., ImageJ with the NeuronJ plugin) to measure the following parameters for a significant number of neurons per condition:
-
Total neurite length per neuron
-
Length of the longest neurite
-
Number of primary neurites
-
Number of branch points
-
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatment groups.
Conclusion
This compound is a powerful and specific tool for elucidating the role of the PKA signaling pathway in a multitude of neuronal processes. Its ability to selectively activate PKA allows for the clear differentiation of PKA-mediated effects from those of other cAMP effectors. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate roles of PKA in the nervous system, from fundamental mechanisms of neuronal function to the pathophysiology of neurological disorders. Careful experimental design and adherence to optimized protocols will ensure the generation of reliable and impactful data in the field of neuroscience.
References
Application Notes and Protocols for Assessing 6-MB-cAMP-Induced Protein Phosphorylation
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signal transduction, mediating the effects of numerous hormones and neurotransmitters.[1][2][3] The primary effector of cAMP in eukaryotic cells is the cAMP-dependent protein kinase (PKA).[1][4] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits.[4] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[1] These catalytic units then phosphorylate specific serine and threonine residues on substrate proteins, triggering a cascade of downstream cellular responses.[1]
N6-Monobutyryl-cAMP (6-MB-cAMP) is a membrane-permeable analog of cAMP.[5] Its ability to traverse the cell membrane allows it to directly activate intracellular PKA, bypassing the need for G protein-coupled receptor (GPCR) and adenylyl cyclase stimulation. This makes this compound a valuable tool for directly investigating the downstream effects of the cAMP-PKA signaling pathway. These application notes provide detailed protocols for assessing protein phosphorylation induced by this compound using two primary methodologies: targeted Western blotting and global phosphoproteomics via mass spectrometry.
Signaling Pathway of this compound
This compound acts as a direct agonist of PKA. Unlike hormones that bind to cell surface receptors to activate adenylyl cyclase for cAMP production, this compound is cell-permeable and directly activates PKA, leading to the phosphorylation of target proteins and subsequent cellular responses.
Caption: this compound signaling pathway.
General Experimental Workflow
The assessment of protein phosphorylation requires careful sample handling to preserve the phosphorylation state of proteins. The general workflow involves cell treatment, lysis with inhibitors, protein quantification, and downstream analysis.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Subcellular Organization of the cAMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP signaling in skeletal muscle adaptation: hypertrophy, metabolism, and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 6-MB-cAMP Treatment
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the Protein Kinase A (PKA) activator, 6-MB-cAMP. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
N6-Monobutyryl-cAMP (this compound) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Due to its increased lipophilicity compared to cAMP, it can cross the cell membrane to mimic the effects of endogenous cAMP.[2][3] Inside the cell, this compound functions as a direct agonist of cAMP-dependent Protein Kinase A (PKA).[1][4] It binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[5][6][7] These active catalytic subunits then phosphorylate specific downstream substrate proteins on serine or threonine residues, triggering a variety of cellular responses.[5]
Q2: Why are my cells not responding to this compound treatment?
A lack of response can stem from several factors, ranging from reagent integrity to cell-specific biology. Key areas to investigate include:
-
Reagent Quality: The compound may have degraded due to improper storage or handling.[8]
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent.[8]
-
Inappropriate Incubation Time: The time required to observe a downstream effect can vary from minutes for phosphorylation events to many hours for changes in gene or protein expression.[8]
-
Low PKA Expression or Activity: The target cells may have low endogenous levels of PKA.
-
High Phosphodiesterase (PDE) Activity: Although this compound has increased stability, high levels of PDE enzymes can still degrade it, preventing it from reaching the necessary intracellular concentration.[9]
-
Cell Health and Viability: Unhealthy or senescent cells may not respond robustly to stimuli.
Q3: What is a good starting concentration and incubation time for this compound?
The optimal parameters must be determined empirically for each cell line and experimental endpoint. However, general guidelines can be used as a starting point. For many cell lines, concentrations between 50 µM and 250 µM are effective.[8] Some studies have used concentrations as high as 1 mM for specific applications.[4] Incubation times can range from 15-60 minutes for assessing rapid phosphorylation events to 24-72 hours for assays measuring changes in protein expression or cell proliferation.[8] A dose-response and time-course experiment is highly recommended to identify the optimal conditions for your specific system.
Q4: How can I confirm that this compound is working at a molecular level?
The most direct way to confirm a response is to measure the activation of its direct target, PKA. This can be done by assessing the phosphorylation status of a well-known PKA substrate, such as CREB (cAMP response element-binding protein) at the Serine-133 residue. A significant increase in phospho-CREB (pCREB) levels following treatment indicates successful PKA activation. This is typically measured by Western Blot.
Troubleshooting Guides
Problem: No Observable Phenotypic or Molecular Response After Treatment
This section provides a step-by-step guide to diagnose the reason for a lack of cellular response.
Question 1: Is the this compound reagent viable?
-
Possible Cause: The compound may have degraded. Improper storage (e.g., exposure to light, moisture) or multiple freeze-thaw cycles of the stock solution can compromise its activity.[8]
-
Solution:
-
Check Storage: Confirm that the dry compound and stock solutions were stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light).
-
Use a Fresh Aliquot: If you have been using a stock solution for a long time, thaw a fresh, previously unused aliquot.
-
Prepare a New Solution: If in doubt, prepare a fresh stock solution from the powdered compound.
-
Question 2: Is the concentration of this compound optimal for my cell type?
-
Possible Cause: The concentration used may be too low to elicit a response or, conversely, too high, leading to cytotoxicity.[8] Primary cells are often more sensitive than immortalized cell lines.[8]
-
Solution:
-
Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).
-
Assess Cytotoxicity: Alongside the dose-response, perform a cell viability assay (e.g., Trypan Blue, MTT, or CellTiter-Glo®) to ensure the concentrations used are not toxic to your cells.
-
Measure a Proximal Readout: Use a rapid and direct marker of PKA activation, like pCREB levels, to assess the effective concentration range.
-
Question 3: Is the incubation time appropriate for the desired readout?
-
Possible Cause: The chosen time point may be too early or too late to observe the specific biological event you are measuring. PKA-mediated phosphorylation is rapid (minutes), while changes in gene expression and cell morphology take hours.[8]
-
Solution:
-
Perform a Time-Course Experiment: Treat cells with an effective concentration of this compound and collect samples at multiple time points (e.g., 15 min, 30 min, 1 hr, 4 hr, 12 hr, 24 hr).
-
Analyze Both Early and Late Events: Check for a rapid phosphorylation event (pCREB) to confirm target engagement and a later phenotypic endpoint relevant to your study.
-
Question 4: Could high phosphodiesterase (PDE) activity be limiting the response?
-
Possible Cause: PDEs are enzymes that degrade cAMP.[5] Even though this compound is more resistant to hydrolysis than native cAMP, high intracellular PDE activity can reduce its effective concentration.
-
Solution:
-
Co-treat with a PDE Inhibitor: Use a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), alongside this compound. A common starting concentration for IBMX is 100-500 µM.[10][11]
-
Compare Results: If the response is restored or potentiated in the presence of IBMX, high PDE activity was likely a contributing factor.
-
Question 5: Are the cells healthy and capable of responding?
-
Possible Cause: Cell health can significantly impact experimental outcomes. Cells that are overgrown (confluent), senescent, or contaminated will not respond reliably.
-
Solution:
-
Check Cell Morphology: Visually inspect cells under a microscope before the experiment to ensure they appear healthy.
-
Maintain Sub-confluent Cultures: Use cells from a log-phase growth culture (typically 70-80% confluent) for experiments.
-
Use a Positive Control: Treat a parallel culture with a different, well-characterized stimulus known to elicit a response in your cell line (e.g., forskolin, which activates adenylyl cyclase to produce endogenous cAMP) to confirm the cells are responsive.[11]
-
Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: General Guidelines for this compound Concentration
| Cell Type | Typical Concentration Range | Notes |
| Immortalized Cell Lines (e.g., HEK293, HeLa, RAW 264.7) | 50 µM - 500 µM | Generally robust, but a dose-response is critical to avoid off-target effects.[4][8] |
| Primary Cells (e.g., neurons, hepatocytes) | 10 µM - 100 µM | Often more sensitive; start with lower concentrations to avoid toxicity.[8] |
| Specific In Vivo Models | Highly Variable | Must be determined based on literature and preliminary studies. |
Table 2: Suggested Incubation Times for Different Biological Readouts
| Experimental Endpoint | Suggested Incubation Time | Rationale |
| Protein Phosphorylation (e.g., pCREB) | 15 minutes - 2 hours | PKA activation and substrate phosphorylation are rapid signaling events. |
| Gene Expression (mRNA) | 2 hours - 12 hours | Requires transcription and is an intermediate-term response. |
| Protein Expression | 12 hours - 72 hours | Dependent on the half-life of the protein of interest and requires translation.[8] |
| Cell Proliferation / Viability | 24 hours - 72 hours | These are long-term outcomes resulting from cumulative signaling effects. |
| Morphological Changes | 4 hours - 48 hours | Changes to the cytoskeleton or cell shape are typically slower processes.[12] |
Detailed Experimental Protocols
Protocol 1: PKA Activity Assay via Western Blot for Phospho-CREB (pCREB)
This protocol details a method to directly assess PKA activation by measuring the phosphorylation of its downstream target, CREB.
Materials:
-
Adherent cells cultured in 6-well plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Complete growth medium and serum-free medium
-
Optional: IBMX stock solution (e.g., 100 mM in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pCREB (Ser133) and Rabbit anti-Total CREB
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free medium for 4-6 hours before treatment.
-
Treatment:
-
Prepare treatment media by diluting this compound stock solution to the desired final concentrations (e.g., 0, 10, 50, 100, 250 µM).
-
If using a PDE inhibitor, add IBMX to a final concentration of 100 µM.
-
Aspirate the starvation medium and add 2 mL of the appropriate treatment medium to each well.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired time (e.g., 30 minutes).
-
Cell Lysis:
-
Place plates on ice and aspirate the medium.
-
Wash cells twice with 2 mL of ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run according to standard procedures.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against pCREB (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for Total CREB.
Visualizations
Caption: The signaling cascade of this compound from cell entry to cellular response.
Caption: A logical workflow to diagnose issues with this compound experiments.
Caption: A standard workflow from cell treatment to Western Blot data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. Active Site Coupling in PDE:PKA Complexes Promotes Resetting of Mammalian cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. Increased cAMP-PKA signaling pathway activation is involved in up-regulation of CTLA-4 expression in CD4+ T cells in acute SIVmac239-infected Chinese rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-MB-cAMP Incubation Time for Maximal PKA Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of 6-MB-cAMP for maximal Protein Kinase A (PKA) activation in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKA?
A1: this compound (N6-Monobutyryl-cAMP) is a cell-permeable analog of cyclic AMP (cAMP).[1] Its butyryl group enhances its lipophilicity, allowing it to cross the cell membrane. Once inside the cell, endogenous esterases can cleave the butyryl group, releasing cAMP. The increased intracellular cAMP concentration leads to the activation of PKA. The PKA holoenzyme consists of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the dissociation of the active catalytic subunits, which can then phosphorylate downstream target proteins.
Q2: What is a typical incubation time for this compound?
A2: The optimal incubation time for this compound can vary significantly depending on the cell type, the concentration of this compound used, and the specific downstream endpoint being measured. Published studies have used incubation times ranging from minutes to several hours. For example, maximal phosphorylation of the PKA substrate CREB (cAMP response element-binding protein) has been observed within 3 to 8 minutes in response to stimuli that increase intracellular cAMP. In other studies, cells have been treated with this compound for 5 to 8 hours to observe downstream effects. Therefore, it is crucial to determine the optimal incubation time for your specific experimental system empirically.
Q3: What factors can influence the optimal incubation time?
A3: Several factors can affect the time required to achieve maximal PKA activation with this compound:
-
Cell Type: The rate of this compound uptake and intracellular conversion to cAMP can differ between cell types.
-
Concentration of this compound: Higher concentrations may lead to a faster and more robust PKA activation, but can also increase the risk of off-target effects.
-
Downstream Endpoint: The kinetics of different PKA-mediated events can vary. For instance, the phosphorylation of a direct PKA substrate may occur more rapidly than changes in gene expression.
-
Phosphodiesterase (PDE) Activity: The intracellular levels of PDEs, enzymes that degrade cAMP, can influence the duration of the PKA signal.
Q4: How can I determine the optimal incubation time for my experiment?
A4: A time-course experiment is the most effective way to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and measuring PKA activation or a downstream event at multiple time points.
Experimental Protocol: Time-Course Experiment for Optimal this compound Incubation
This protocol outlines a general procedure to determine the optimal incubation time for this compound in your cell line of interest by measuring the phosphorylation of a downstream PKA target, such as CREB.
Materials:
-
Your cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-CREB and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Starvation (Optional): Depending on your cell type and the signaling pathway, you may need to serum-starve the cells for a few hours prior to treatment to reduce basal PKA activity.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 5, 15, 30, 60, 120 minutes). It is advisable to include both short and long incubation times in your initial experiment.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blot Analysis:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of your target protein (e.g., phospho-CREB) and the total form of the protein (e.g., total CREB).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein at each time point. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against time to identify the point of maximal activation.
Data Presentation
Table 1: Example Time-Course Experiment Data for P-CREB Levels
| Incubation Time (minutes) | Normalized P-CREB/Total CREB Ratio (Arbitrary Units) |
| 0 | 1.0 |
| 5 | 3.5 |
| 15 | 5.2 |
| 30 | 4.8 |
| 60 | 3.1 |
| 120 | 1.8 |
Table 2: Recommended Starting Concentrations and Incubation Times for Different Cell Types (Literature-Derived)
| Cell Type | This compound Concentration | Incubation Time | Downstream Readout |
| Macrophages | 1 mM | 5 - 8 hours | GSK-3β phosphorylation |
| Hippocampal Neurons | 100 µM | 3 - 8 minutes | CREB phosphorylation |
| Bovine Bronchial Epithelial Cells | 10-100 mM | 1 - 6 hours | PKA activity |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low PKA activation | Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period. |
| Degraded this compound. | Use a fresh stock of this compound. Ensure proper storage at -20°C. | |
| Low cell permeability in your cell type. | Increase the concentration of this compound. | |
| High background PKA activation in untreated cells | High basal adenylyl cyclase activity. | Serum-starve cells before treatment to reduce basal signaling. |
| Sub-optimal antibody for detection. | Test different primary antibodies and optimize antibody concentrations. | |
| PKA activation is transient and decreases at later time points | Activation of phosphodiesterases (PDEs). | Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX. |
| Desensitization of the signaling pathway. | This is a normal physiological response. Choose an earlier time point for your endpoint analysis. | |
| Inconsistent results between experiments | Variation in cell density or health. | Ensure consistent cell seeding density and monitor cell viability. |
| Inconsistent incubation times. | Use a timer and process all samples consistently. |
Visualizations
Caption: Signaling pathway of PKA activation by this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for PKA activation experiments.
References
Technical Support Center: Controlling for Off-Target Effects of 6-MB-cAMP
Welcome to the technical support center for the use of 6-MB-cAMP (N⁶-Monobutyryl-cAMP), a cell-permeable cyclic AMP (cAMP) analog. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for controlling potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a membrane-permeant analog of cAMP. Its primary and intended target is the cAMP-dependent Protein Kinase A (PKA). It is designed to selectively activate PKA without significantly activating other cAMP effectors like the Exchange protein directly activated by cAMP (Epac). This selectivity makes it a valuable tool for dissecting PKA-specific signaling pathways.
Q2: What are the known or potential off-target effects of this compound?
A2: The most significant potential off-target effect of N⁶-substituted cAMP analogs, including this compound, is the direct activation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2] This can lead to unintended effects on cellular excitability and ion homeostasis, confounding the interpretation of results attributed solely to PKA activation. At high concentrations, the possibility of cross-reactivity with other nucleotide-binding proteins cannot be entirely ruled out.
Q3: Why am I not seeing the expected PKA-dependent effect?
A3: There are several possibilities:
-
Insufficient PKA activation: The concentration of this compound may be too low, or the incubation time too short. The intracellular concentration of PKA can influence the apparent activation constant.[3]
-
Dominant off-target effects: Activation of HCN channels or other unforeseen targets might be producing opposing or confounding cellular responses.
-
Cellular context: The expression levels and localization of PKA, its substrates, and anchoring proteins (AKAPs) can vary between cell types, influencing the downstream signaling outcome.
-
Reagent integrity: Ensure the this compound has been stored correctly and has not degraded.
Q4: My results with this compound are different from what I see with forskolin/IBMX. Why?
A4: Forskolin and IBMX cause a global increase in intracellular cAMP by activating adenylyl cyclase and inhibiting phosphodiesterases (PDEs), respectively. This leads to the activation of all cAMP effectors, including PKA and Epac. This compound is designed to be selective for PKA. Therefore, any differences in observed effects could be attributed to the contribution of Epac signaling in the forskolin/IBMX treated cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected changes in cell membrane potential or excitability. | Activation of HCN channels by this compound. | Use an HCN channel inhibitor such as Ivabradine (B130884) as a negative control. Perform experiments in cells with siRNA-mediated knockdown of relevant HCN isoforms (HCN1, HCN2, and/or HCN4). |
| The observed effect is not blocked by PKA inhibitors (H89, KT5720). | The effect is not mediated by PKA and could be an off-target effect of this compound. | Confirm PKA inhibition by Western blot for a known PKA substrate (e.g., phospho-CREB). Consider the involvement of HCN channels or other off-target interactions. Use an inactive cAMP analog, such as Rp-cAMPS, as a negative control. |
| High variability between experiments. | Inconsistent reagent concentration, incubation times, or cell health. | Prepare fresh dilutions of this compound for each experiment. Carefully control incubation times and ensure consistent cell density and passage number. |
| No effect observed at expected concentrations. | Low PKA expression in the cell line or rapid degradation of the compound. | Confirm PKA expression by Western blot. As a positive control, use a combination of Forskolin and IBMX to maximally elevate intracellular cAMP and activate PKA. |
Quantitative Data on Key Compounds
The following table summarizes the potency and selectivity of this compound and other key reagents used in control experiments. This data is essential for designing experiments with appropriate concentrations.
| Compound | Primary Target | Action | Potency (EC₅₀/Kᵢ/IC₅₀) | Key Off-Targets |
| This compound | PKA | Activator | EC₅₀ for PKA: Not explicitly found in searches. Researchers should determine the optimal concentration empirically for their system. | HCN Channels |
| 6-Bnz-cAMP | PKA | Activator | EC₅₀ for RIIβ PKA: 35 nM | HCN Channels |
| 8-pCPT-2'-O-Me-cAMP | Epac | Activator | EC₅₀ for Epac1: 2.2 µM[4] | Weak PKA activator |
| Forskolin | Adenylyl Cyclase | Activator | IC₅₀ = 41 nM | |
| IBMX | Phosphodiesterases (PDEs) | Inhibitor | IC₅₀: PDE1=19µM, PDE2=50µM, PDE3=18µM, PDE4=13µM, PDE5=32µM | |
| H89 | PKA | Inhibitor | Kᵢ: 48 nM[5][6] | MSK1, ROCKII, S6K1, PKBα, AMPK[7] |
| KT5720 | PKA | Inhibitor | Kᵢ: 60 nM[8][9] | PKG, PKC (at higher concentrations) |
| Ivabradine | HCN Channels | Inhibitor | IC₅₀ for hHCN4: 0.5 µM[10][11]; IC₅₀ for mHCN1: 0.94 µM[12]; IC₅₀ for hHCN1: 2.94 µM[13] | |
| Rp-cAMPS | PKA | Antagonist (Inactive Analog) | Kᵢ for PKA I: 12.5 µM; Kᵢ for PKA II: 4.5 µM[14] |
Experimental Protocols
Here are detailed protocols for key experiments to control for the off-target effects of this compound.
Protocol 1: Confirming PKA Activation via Western Blot for Phospho-CREB
This protocol verifies that this compound is activating the PKA pathway by measuring the phosphorylation of a known downstream target, CREB.
Materials:
-
Cells of interest
-
This compound
-
PKA inhibitor (H89 or KT5720)
-
Forskolin and IBMX (for positive control)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the following conditions for 15-30 minutes:
-
Vehicle control (e.g., DMSO)
-
This compound (at your experimental concentration)
-
This compound + PKA inhibitor (pre-incubate with inhibitor for 30-60 minutes)
-
Forskolin (10 µM) + IBMX (100 µM) (positive control)
-
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with chemiluminescence.
-
Strip the membrane and re-probe with an antibody against total CREB for loading control.
-
Protocol 2: Pharmacological Inhibition of HCN Channels
This protocol uses the HCN channel blocker Ivabradine to determine if the observed effects of this compound are mediated by HCN channel activation.
Materials:
-
Cells of interest
-
This compound
-
Ivabradine
-
Assay-specific reagents to measure your biological response of interest.
Procedure:
-
Cell Treatment:
-
Seed cells as required for your specific assay.
-
Pre-incubate one set of cells with an effective concentration of Ivabradine (e.g., 1-10 µM) for 30-60 minutes.[15]
-
Treat cells with the following conditions:
-
Vehicle control
-
This compound alone
-
Ivabradine alone
-
Ivabradine + this compound
-
-
-
Assay Performance:
-
Perform your primary biological assay to measure the endpoint of interest.
-
-
Data Analysis:
-
Compare the effect of this compound in the presence and absence of Ivabradine. If Ivabradine blocks or significantly reduces the effect of this compound, it suggests the involvement of HCN channels.
-
Protocol 3: Genetic Knockdown of PKA or HCN Channels using siRNA
This protocol provides a general framework for using siRNA to specifically deplete the expression of PKA or HCN channels, providing a more definitive control for off-target effects.
Materials:
-
Cells of interest (e.g., HEK293 cells)
-
siRNA targeting the catalytic subunit of PKA (PRKACA) or specific HCN isoforms (e.g., HCN1, HCN2)
-
Non-targeting (scramble) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
This compound
-
Reagents for downstream analysis (e.g., Western blot, functional assay)
Procedure:
-
siRNA Transfection (Day 1):
-
Seed cells so they are 30-50% confluent at the time of transfection.
-
For each well of a 24-well plate, dilute 10-20 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1-2 µL of transfection reagent in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to form complexes.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and Treatment (Day 2-3):
-
Incubate the cells for 24-72 hours to allow for target protein knockdown. The optimal time will depend on the protein's half-life.
-
After the knockdown period, treat the cells with this compound or vehicle control for the desired duration.
-
-
Analysis (Day 3-4):
-
Confirm Knockdown: Lyse a subset of cells and perform Western blotting to confirm the reduction of the target protein (PKA or HCN isoform).
-
Functional Assay: Perform your primary biological assay on the remaining cells to assess the effect of this compound in the knockdown and control cells.
-
Visualizing the Logic: Diagrams of Signaling and Experimental Workflows
cAMP Signaling Pathways
Caption: Overview of the cAMP signaling pathway, highlighting the intended target (PKA) and a key off-target (HCN channels) of this compound.
Experimental Workflow for Controlling Off-Target Effects
Caption: A logical workflow for designing control experiments to dissect the on-target and off-target effects of this compound.
By utilizing this comprehensive guide, researchers can more confidently interpret their findings when using this compound and ensure that the observed biological effects are correctly attributed to the intended PKA-mediated signaling pathway.
References
- 1. N6-modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 7. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of 6-MB-cAMP in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-MB-cAMP (N6-Monobutyryl-cAMP) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound sodium salt in water?
A1: The sodium salt of this compound has a reported solubility of 50 mg/mL in water, resulting in a clear, colorless solution[1][2][3].
Q2: Can I use DMSO to prepare a stock solution of this compound?
A2: Yes, while the sodium salt is water-soluble, Dimethyl Sulfoxide (DMSO) can also be used as a solvent. For other cAMP analogs like Dibutyryl-cAMP, stock solutions of up to 100 mM in DMSO have been successfully prepared[4][5]. However, for cell culture experiments, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%[4].
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: The powdered form of this compound should be stored at -20°C[1][2][3]. Stock solutions should also be stored at -20°C, and it is advisable to aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles[4].
Q4: Why is my this compound solution cloudy or showing precipitation?
A4: Cloudiness or precipitation can occur due to several factors, including exceeding the solubility limit, improper storage leading to degradation, or the use of a buffer with components that reduce solubility. The pH of the solution can also significantly impact the solubility of cAMP analogs.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: Difficulty dissolving this compound sodium salt in water at the desired concentration.
-
Possible Cause: The desired concentration may exceed the solubility limit of 50 mg/mL.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution with a concentration higher than 50 mg/mL.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a sonicator to provide mechanical agitation, which can help break up powder aggregates and enhance dissolution.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH[6][7]. Although this compound is generally soluble in neutral water, adjusting the pH slightly may improve solubility. It is recommended to test the effect of pH on a small sample first.
-
Use of Co-solvents: If aqueous solubility is still a challenge, consider preparing a more concentrated stock solution in a water-miscible organic co-solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous experimental buffer[8].
-
Issue 2: Precipitation of this compound upon addition to cell culture media or buffer.
-
Possible Cause: The components of the media or buffer (e.g., salts, proteins) may be reducing the solubility of this compound. This phenomenon is known as "salting out."
-
Troubleshooting Steps:
-
Prepare a More Dilute Stock Solution: If you are adding a highly concentrated stock solution, the localized high concentration upon addition to the buffer may cause precipitation. Try preparing a less concentrated stock solution.
-
Gradual Addition: Add the this compound stock solution to your media or buffer slowly while vortexing or stirring to ensure rapid and even distribution.
-
Test Different Buffers: If possible, test the solubility of this compound in simpler buffer systems to identify any problematic components in your primary buffer.
-
Quantitative Data Summary
The following tables summarize the solubility data for this compound and a related, more lipophilic analog, Dibutyryl-cAMP.
Table 1: Solubility of this compound Sodium Salt
| Solvent | Maximum Reported Solubility | Appearance |
| Water | 50 mg/mL[1][2][3] | Clear, Colorless |
| DMSO | Slightly Soluble[2][3] | - |
Table 2: Solubility of Dibutyryl-cAMP Sodium Salt (A More Lipophilic Analog)
| Solvent | Maximum Reported Solubility |
| Water | 100 mg/mL or 100 mM[4][5] |
| DMSO | 100 mM[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Sodium Salt
Materials:
-
This compound sodium salt (Molecular Weight: 421.28 g/mol )[1]
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 421.28 g/mol * 1000 mg/g = 4.21 mg
-
-
Weigh the compound: Carefully weigh out 4.21 mg of this compound sodium salt and place it in a microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, nuclease-free water to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C.
Protocol 2: Improving Solubility using Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility[9][10][11][12]. This method can be explored if the aqueous solubility of this compound is insufficient for a particular application.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a cyclodextrin solution: Dissolve an excess of the cyclodextrin (e.g., 2-3 fold molar excess relative to this compound) in the desired aqueous buffer with stirring.
-
Add this compound: Slowly add the powdered this compound to the cyclodextrin solution while continuously stirring.
-
Equilibration: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.
Visualizations
Caption: The cAMP signaling pathway.
References
- 1. N6-Monobutyryladenosine 3 :5 -cyclic monophosphate 70253-67-7 [sigmaaldrich.com]
- 2. This compound SODIUM SALT | 70253-67-7 [chemicalbook.com]
- 3. This compound SODIUM SALT | 70253-67-7 [amp.chemicalbook.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. rndsystems.com [rndsystems.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. scienceasia.org [scienceasia.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
Technical Support Center: Managing 6-MB-cAMP in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling 6-MB-cAMP (N6-Monobutyryl-cAMP) degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] It is widely used in cell biology and pharmacology to mimic the effects of endogenous cAMP, a crucial second messenger involved in numerous signaling pathways. Its butyryl group enhances its lipophilicity, allowing it to cross cell membranes and activate intracellular targets, primarily Protein Kinase A (PKA).
Q2: What is the primary cause of this compound degradation in cell culture?
A2: The principal cause of this compound degradation, much like endogenous cAMP, is enzymatic hydrolysis by phosphodiesterases (PDEs).[2][3] PDEs are a large family of enzymes that break the phosphodiester bond in cAMP, converting it to the inactive 5'-AMP. Several PDE families exist, with PDE4, PDE7, and PDE8 being specific for cAMP.[3]
Q3: How does this compound degradation affect long-term experiments?
A3: In long-term experiments, the continuous degradation of this compound can lead to a decrease in its effective concentration over time. This can result in a diminished or inconsistent biological response, making it difficult to interpret experimental outcomes. The decline in PKA activation and downstream signaling can lead to a loss of the desired cellular phenotype.
Q4: Are there byproducts of this compound degradation I should be concerned about?
A4: While specific degradation products of this compound are not extensively documented in the provided search results, the enzymatic cleavage of the butyryl group by intracellular esterases is a possibility, similar to what is observed with Dibutyryl-cAMP (DB-cAMP). The release of butyrate (B1204436) could potentially have off-target effects on cellular processes, which should be considered when designing control experiments.
Q5: How can I minimize this compound degradation in my experiments?
A5: Several strategies can be employed to mitigate this compound degradation:
-
Regular Media Changes: Frequent replacement of the cell culture medium containing fresh this compound helps maintain a more stable concentration.
-
Use of PDE Inhibitors: Co-treatment with a phosphodiesterase inhibitor can significantly reduce the rate of this compound hydrolysis.
-
Use More Stable Analogs: For very long-term studies, consider using cAMP analogs specifically designed for increased stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Diminished or loss of biological effect over time. | Degradation of this compound leading to a drop in its effective concentration. | 1. Increase the frequency of media changes with fresh this compound.2. Co-administer a broad-spectrum or cAMP-specific PDE inhibitor (e.g., IBMX or Rolipram).3. Determine the empirical half-life of this compound in your specific cell culture system to optimize the re-dosing schedule.4. Consider switching to a more stable cAMP analog. |
| Inconsistent results between experiments. | Variability in the rate of this compound degradation due to differences in cell density, passage number, or serum lot. | 1. Standardize cell seeding density and passage number for all experiments.2. If using serum, test different lots for their effect on this compound stability or consider using a serum-free medium if appropriate for your cells.3. Always include a positive control with a known stable cAMP activator to assess the responsiveness of the signaling pathway. |
| Observed cellular effects are not consistent with PKA activation. | Potential off-target effects of this compound or its degradation byproducts (e.g., butyrate). | 1. Perform control experiments with butyrate alone to assess its contribution to the observed phenotype.2. Use a PKA inhibitor (e.g., H89) to confirm that the effects of this compound are indeed PKA-dependent.3. Consider using an alternative PKA-specific cAMP analog that does not have a butyryl group. |
| High cell toxicity or unexpected changes in cell morphology. | The concentration of this compound or the PDE inhibitor may be too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound and the PDE inhibitor for your specific cell type.2. Monitor cell viability and morphology closely throughout the experiment. |
Experimental Protocols
Protocol 1: Empirical Determination of this compound Half-Life in Cell Culture
This protocol provides a framework to estimate the stability of this compound in your specific experimental setup.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (with and without serum, if applicable)
-
This compound
-
ELISA-based cAMP assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed your cells in a multi-well plate at your typical experimental density and allow them to adhere overnight.
-
Prepare a working solution of this compound in your complete culture medium at the desired final concentration.
-
Replace the existing medium in the wells with the this compound-containing medium. Include cell-free wells with the same medium as a control for non-cellular degradation.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect both the cell culture supernatant and the cell lysate.
-
Measure the concentration of cAMP in the supernatant and lysate samples using a competitive ELISA-based cAMP assay kit, following the manufacturer's instructions.
-
Plot the concentration of this compound (or total cAMP) over time for both the supernatant and the cell-free control.
-
Calculate the half-life (t½) from the degradation curve. This will inform the optimal frequency for media changes.
Protocol 2: Using PDE Inhibitors to Stabilize this compound Effects
This protocol outlines the use of a PDE inhibitor to maintain PKA activation in long-term experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
PDE inhibitor (e.g., Rolipram for PDE4 or IBMX for broad-spectrum inhibition)
-
PKA activity assay kit or phospho-PKA substrate antibody for Western blotting
Procedure:
-
Determine the optimal, non-toxic concentration of the chosen PDE inhibitor for your cell line through a dose-response experiment assessing cell viability.
-
Seed your cells and treat them with one of the following conditions:
-
Vehicle control
-
This compound alone
-
PDE inhibitor alone
-
This compound + PDE inhibitor
-
-
At various time points throughout your long-term experiment (e.g., 24, 48, 72 hours), lyse the cells.
-
Assess PKA activity using a PKA activity assay kit or by performing a Western blot for a known downstream target of PKA (e.g., phosphorylated CREB).
-
Compare the level and duration of PKA activation in the presence and absence of the PDE inhibitor to confirm its stabilizing effect on the this compound-induced signal.
Data Summary
Table 1: Comparison of Common Cell-Permeable cAMP Analogs
| cAMP Analog | Key Characteristics | Considerations for Long-Term Use |
| This compound | Activates PKA.[4] Membrane permeable. | Subject to degradation by PDEs. Potential for off-target effects from butyrate. Stability should be empirically determined. |
| Dibutyryl-cAMP (DB-cAMP) | Pro-drug, converted to N6-monobutyryl-cAMP. Activates PKA. | Releases butyrate, which can have significant off-target effects.[5] Stability is dependent on esterase activity. |
| 8-Bromo-cAMP (8-Br-cAMP) | Activates PKA. | Generally considered more resistant to PDE-mediated hydrolysis than cAMP. |
| Sp-5,6-DCI-cBIMPS | Potent and non-metabolizable PKA activator. | Designed for prolonged activity, making it a good candidate for long-term experiments.[6] |
| 6-Bn-cAMP | PKA-selective activator with increased hydrolytic stability. | Does not activate Epac, providing specificity for the PKA pathway.[7] |
Visualizations
Signaling Pathway of this compound and its Degradation
Caption: this compound signaling pathway and points of degradation and inhibition.
Experimental Workflow for Troubleshooting this compound Degradation
Caption: A logical workflow for troubleshooting issues with this compound in long-term experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DB-cAMP / Dibutyryl-cAMP BIOLOG Life Science Institute [biolog.de]
- 6. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bn-cAMP BIOLOG Life Science Institute [biolog.de]
Technical Support Center: Enhancing Cell Permeability of cAMP Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the cell permeability of cyclic AMP (cAMP) analogs in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of native cAMP poor?
A1: The inherent structure of cAMP contributes to its poor cell permeability. The presence of a negatively charged phosphate (B84403) group makes the molecule highly polar and hydrophilic, which hinders its ability to passively diffuse across the lipophilic cell membrane.[1]
Q2: What are the primary strategies to enhance the cell permeability of cAMP analogs?
A2: The main strategies focus on increasing the lipophilicity of the cAMP molecule to facilitate its passage through the cell membrane. These approaches can be broadly categorized as:
-
Chemical Modifications: Introducing lipophilic functional groups to the cAMP scaffold. Common modifications include the addition of butyryl groups (as in Dibutyryl-cAMP or db-cAMP), bromine atoms (like in 8-Bromo-cAMP), or other moieties at various positions on the purine (B94841) ring or ribose sugar.[2][3]
-
Prodrug Approach: Masking the polar phosphate group with lipophilic moieties that are cleaved by intracellular esterases, releasing the active cAMP analog inside the cell. A common example is the use of acetoxymethyl (AM) esters.[3][4]
-
Delivery Systems: Encapsulating cAMP analogs within delivery vehicles like nanoparticles to facilitate cellular uptake.[5]
Q3: How do chemical modifications improve the permeability of cAMP analogs?
A3: Chemical modifications, such as the addition of butyryl groups or halogens, increase the overall lipophilicity (fat-solubility) of the cAMP analog.[2] This increased lipophilicity allows the molecule to more readily partition into and diffuse across the lipid bilayer of the cell membrane. For an analog to be effectively membrane-permeant, it is generally recommended to have a log kw (B13871080) (a measure of lipophilicity) of at least 1.2.[6]
Q4: What is the mechanism of action for cell-permeable cAMP analogs?
A4: Once inside the cell, these analogs mimic the action of endogenous cAMP. They primarily activate Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway.[2] The binding of the cAMP analog to the regulatory subunits of PKA causes a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, resulting in a cellular response. Some analogs can also activate other cAMP effectors like the Exchange Protein Directly Activated by cAMP (EPAC).[7][8]
Troubleshooting Guide
Issue 1: Low or no observable cellular response after applying a cAMP analog.
-
Possible Cause: The cAMP analog is not efficiently crossing the cell membrane.
-
Troubleshooting Steps:
-
Verify Analog Choice: Ensure you are using a cell-permeable analog of cAMP (e.g., db-cAMP, 8-Br-cAMP, 8-pCPT-cAMP). Unmodified cAMP has very poor membrane permeability.[3]
-
Increase Concentration: The intracellular concentration of some permeable analogs may only reach a small percentage of the extracellular concentration.[3] Consider performing a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
-
Increase Incubation Time: Cellular uptake of the analog may be time-dependent. Try extending the incubation period.
-
Switch to a More Lipophilic Analog: If you are using a moderately permeable analog like 8-Bromo-cAMP, consider switching to a more lipophilic one, such as 8-pCPT-cAMP, which has been shown to have greater permeability.[3]
-
Consider a Prodrug Version: Analogs with an acetoxymethyl (AM) ester modification can exhibit significantly higher potency due to enhanced intracellular accumulation.[4]
-
Assess Cell Health: Ensure that the cells are healthy and that the experimental conditions (e.g., temperature, pH) are optimal for cellular uptake.
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause: Inconsistent delivery of the cAMP analog to the cells.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Some lipophilic cAMP analogs may have limited aqueous solubility. Ensure the analog is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your cell culture medium. Precipitates can lead to inconsistent dosing.
-
Standardize Cell Seeding Density: Variations in cell number can affect the total uptake and subsequent response. Ensure consistent cell seeding and confluence across all wells and experiments.
-
Mix Thoroughly After Addition: Gently mix the plate after adding the cAMP analog to ensure even distribution in the culture medium.
-
Issue 3: Suspected degradation of the cAMP analog during the experiment.
-
Possible Cause: Some cAMP analogs can be degraded by intracellular phosphodiesterases (PDEs).
-
Troubleshooting Steps:
-
Use PDE-Resistant Analogs: Consider using analogs with modifications that confer resistance to hydrolysis by PDEs, such as those with phosphorothioate (B77711) modifications (e.g., Sp-cAMPS).[4]
-
Co-incubate with a PDE Inhibitor: If using a PDE-sensitive analog, you can co-incubate the cells with a broad-spectrum PDE inhibitor like IBMX to prevent the degradation of the analog once it has entered the cell.
-
Quantitative Data on Cell Permeability of cAMP Analogs
The following table summarizes the intracellular accumulation of various cAMP analogs in different cell types, providing a comparative overview of their permeability.
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings |
| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | Exhibits modest membrane permeability.[7] |
| Dibutyryl-cAMP (db-cAMP) | Rat C6 glioma cells | Higher than 8-Br-cAMP | More permeable than 8-Bromo-cAMP.[3] |
| 8-pCPT-cAMP | Rat C6 glioma cells | Higher than db-cAMP | Shows the highest permeability among the three tested analogs in this cell line.[3] |
| Rp-cAMPS | Platelets and CHO cells | ~12% | Compounds with a log Kw between 1 and 2, like Rp-cAMPS, achieve these intracellular concentrations.[7] |
Note: The antiproliferative activity in C6 glioma cells correlates with membrane permeability in the order: 8-pCPT-cAMP > dibutyryl-cAMP > 8-Bromo-cAMP.[3]
Experimental Protocols
Protocol 1: HPLC-Based Assay for Quantifying Intracellular cAMP Analog Concentration
This method provides a direct measurement of the amount of cAMP analog that has entered the cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Rat C6 glioma cells) at a density of 8 x 10^6 cells per dish and allow them to adhere.
-
Incubate the cells with the desired concentration of the cAMP analog (e.g., 0.01 to 3 mM) for a specific time period (e.g., 60 minutes).[3]
2. Cell Lysis and Extraction:
-
Quickly wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Immediately shock-freeze the cells.
-
Add ice-cold perchloric acid (PCA, 12%) to the dish and mechanically lyse the cells.[3]
-
Collect the cell extract and centrifuge to pellet the cellular debris.
3. Sample Preparation:
-
Desalt the supernatant using a solid-phase extraction (SPE) C18 cartridge.
-
Lyophilize the purified extract.[7]
4. HPLC Analysis:
-
Reconstitute the lyophilized sample in the HPLC mobile phase.
-
Inject the sample onto a suitable HPLC column (e.g., Purospher® RP 18e).[3]
-
Use a mobile phase appropriate for the lipophilicity of the analog (e.g., 10 mM triethylammonium (B8662869) formiate, pH 6.5, with a methanol (B129727) gradient).[3]
5. Quantification:
-
Quantify the amount of the analog by comparing the peak area from the sample to a standard curve generated with known concentrations of the analog.
-
Calculate the intracellular concentration based on the measured amount and the average cell volume.[3]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound across an artificial lipid membrane.[9] It is useful for initial screening of the intrinsic membrane-crossing ability of cAMP analogs.
1. Preparation of the PAMPA Plate System:
-
A PAMPA system consists of a donor plate and an acceptor plate. The donor plate has wells with a filter bottom.
-
Coat the filter of each well in the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.[10]
2. Preparation of Solutions:
-
Dissolve the cAMP analog in a suitable buffer (e.g., PBS with 5% DMSO) to create the donor solution at the desired concentration (e.g., 10 µM).[10]
-
Fill the wells of the acceptor plate with the same buffer.
3. Permeability Assay:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[11]
4. Sample Analysis:
-
After incubation, separate the plates.
-
Measure the concentration of the cAMP analog in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[9]
5. Calculation of Permeability Coefficient (Pe):
-
Calculate the apparent permeability coefficient (Pe) using a standard formula that takes into account the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Protocol 3: Caco-2 Permeability Assay
The Caco-2 assay is a widely used in vitro model to predict human intestinal absorption of compounds. It utilizes a monolayer of differentiated Caco-2 cells that mimic the intestinal epithelial barrier.[12][13]
1. Caco-2 Cell Culture:
-
Seed Caco-2 cells onto semi-permeable inserts in a Transwell® plate.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayer with a transport buffer (e.g., HBSS).
-
Add the dosing solution containing the cAMP analog to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and analyze the concentration of the cAMP analog by LC-MS/MS.[14]
3. Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
To assess active efflux, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.[13]
4. Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate the Papp value for both directions.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[12]
Visualizations
Caption: Signaling pathway of a cell-permeable cAMP analog.
Caption: Workflow for HPLC-based cell permeability assay.
Caption: Troubleshooting logic for low cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cAMP Analogues - Cyclic Nucleotides BIOLOG Life Science Institute [biolog.de]
- 7. benchchem.com [benchchem.com]
- 8. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Troubleshooting Variability in 6-MB-cAMP Experimental Results
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when using the membrane-permeable cyclic AMP (cAMP) analog, N6-Monobutyryl-cAMP (6-MB-cAMP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary mechanism of action is to mimic endogenous cAMP, thereby acting as an agonist for cAMP-dependent pathways.[1] The butyryl group at the N6 position increases its lipophilicity, allowing it to cross the cell membrane. Once inside the cell, it can activate key effectors of the cAMP signaling pathway, most notably Protein Kinase A (PKA).
Q2: Why is there significant variability in my experimental results when using this compound?
A2: Variability in experiments with this compound can arise from several factors, including:
-
Cellular Factors: Differences in cell health, passage number, cell density, and receptor expression levels can all contribute to inconsistent responses.[2][3]
-
Reagent Quality and Handling: The stability and proper storage of this compound are crucial. Degradation of the compound can lead to a loss of activity.
-
Off-Target Effects: At high concentrations, cAMP analogs may have effects that are independent of the canonical cAMP-PKA pathway.[5]
Q3: How should I properly store and handle this compound?
A3: For optimal stability, this compound should be stored at -20°C.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Protect the compound from moisture and light. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q4: Is it necessary to use a phosphodiesterase (PDE) inhibitor with this compound?
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Cellular Response to this compound
Question: I am not observing the expected downstream effects (e.g., PKA activation, gene expression changes) after treating my cells with this compound. What could be the problem?
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | - Ensure this compound has been stored correctly at -20°C and protected from light and moisture.- Prepare fresh stock solutions from a new vial.- Verify the activity of the compound using a positive control cell line known to respond to cAMP analogs. |
| Low Cell Permeability | - While this compound is membrane-permeable, the efficiency can vary between cell types.[6][7]- Increase the incubation time to allow for sufficient intracellular accumulation.- Consider using a more lipophilic cAMP analog if permeability issues persist. |
| High Phosphodiesterase (PDE) Activity | - Incorporate a PDE inhibitor, such as IBMX (typically 100-500 µM), into your experimental buffer.[1][5]- Optimize the concentration of the PDE inhibitor for your specific cell line. |
| Suboptimal this compound Concentration | - Perform a dose-response curve to determine the optimal concentration of this compound for your cell type and desired effect. Concentrations can range from 10 µM to 1 mM depending on the cell line and endpoint being measured.[8] |
| Issues with Downstream Assay | - Verify that your downstream assay (e.g., PKA activity assay, western blot for phosphorylated proteins) is working correctly using a known activator of the pathway.- Ensure all reagents for the downstream assay are fresh and properly prepared. |
| Low Expression of cAMP Effectors | - Confirm that your cell line expresses the necessary components of the cAMP signaling pathway, such as PKA.- If using a specific reporter system, ensure it is properly expressed and functional. |
Issue 2: High Background Signal in Control Wells
Question: My untreated or vehicle-treated control wells show a high basal signal, making it difficult to detect a response to this compound. What can I do?
| Potential Cause | Troubleshooting Steps |
| Constitutive Adenylyl Cyclase Activity | - Some cell lines have high basal adenylyl cyclase activity, leading to elevated cAMP levels even without stimulation.[3]- Consider using a different cell line with lower basal cAMP levels. |
| Serum in Culture Medium | - Serum contains growth factors and hormones that can stimulate cAMP production.[3][4]- Serum-starve your cells for a few hours before the experiment by incubating them in a serum-free medium.[3] |
| High Cell Density | - Plating too many cells per well can lead to an increased basal cAMP signal.[3]- Optimize the cell seeding density to find a balance between a robust signal window and a low background. |
| Excessive PDE Inhibitor Concentration | - While necessary, too high a concentration of a PDE inhibitor can lead to the accumulation of basal cAMP.[3]- Titrate the concentration of your PDE inhibitor to find the lowest effective concentration.[3] |
Issue 3: High Variability Between Replicate Wells
Question: I am observing significant differences in the response between my replicate wells, leading to large error bars and unreliable data. How can I improve the consistency?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension by gently and thoroughly mixing before and during plating.- Use calibrated pipettes and proper pipetting techniques to ensure an equal number of cells are added to each well.[2] |
| Pipetting Errors | - Use calibrated pipettes for all reagent additions.- Be consistent with your pipetting technique (e.g., speed, depth of tip immersion). |
| Edge Effects | - Evaporation from wells on the outer edges of the plate can alter reagent concentrations.- To minimize this, avoid using the outer wells or fill them with sterile water or media. |
| Temperature Gradients | - Ensure the entire plate is at a uniform temperature during incubations. Avoid placing plates on cold or hot surfaces. |
| Cell Health and Passage Number | - Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.[2] |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay Using this compound
This protocol provides a general framework for assessing the effect of this compound on intracellular cAMP levels. It should be optimized for your specific cell line and assay kit.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Cell Treatment:
-
The following day, gently remove the culture medium.
-
Wash the cells once with a serum-free medium.
-
Add serum-free medium containing a pre-optimized concentration of a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF, luminescence-based).
-
Measure the intracellular cAMP concentration using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Calculate the cAMP concentration in your samples based on the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low signal.
Logical Diagram of Sources of Variability
Caption: Sources of experimental variability.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Combined use of dbcAMP and IBMX minimizes the damage induced by a long-term artificial meiotic arrest in mouse germinal vesicle oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PKA Activation: A Comparative Guide to 6-MB-cAMP and Other Activators Using Western Blot
For researchers, scientists, and drug development professionals, accurately validating the activation of Protein Kinase A (PKA) is crucial for understanding its role in cellular signaling and for the development of targeted therapeutics. This guide provides a comparative analysis of 6-MB-cAMP, a site-selective cAMP analog, with other common PKA activators, focusing on validation by Western blot.
Comparison of PKA Activators
The activation of PKA is a critical step in many signal transduction pathways. While several compounds can induce PKA activation, their mechanisms and specificities can differ. This section compares this compound to other commonly used PKA activators.
| Activator | Mechanism of Action | Advantages | Disadvantages |
| This compound | A site-selective cAMP analog that preferentially binds to site I of the PKA regulatory subunit RI, leading to the dissociation of the catalytic subunit. | High selectivity for PKA, useful for studying the specific roles of PKA without activating other cAMP effectors like Epac. | |
| Forskolin | Activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. | Potent activator of PKA through the endogenous pathway. | Can have off-target effects as it activates all adenylyl cyclase isoforms. |
| 8-Br-cAMP | A cell-permeable cAMP analog that mimics the action of cAMP. | Directly activates PKA. | Can also activate other cAMP-dependent proteins, such as Epac and cyclic nucleotide-gated ion channels. |
| Sp-cAMPS | A cell-permeable, non-hydrolyzable cAMP analog. | Resistant to phosphodiesterase degradation, leading to sustained PKA activation. | Similar to 8-Br-cAMP, it may activate other cAMP effectors. |
Experimental Validation: Western Blot Protocol
Western blotting is a widely used technique to detect the activation of PKA by monitoring the phosphorylation of its downstream substrates. A common substrate for this purpose is the cAMP response element-binding protein (CREB), which is phosphorylated at Serine 133 by the PKA catalytic subunit.
Protocol for Validating PKA Activation via pCREB Western Blot:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa) at an appropriate density and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours before treatment.
-
Treat the cells with the desired PKA activator (e.g., 100 µM this compound) for the indicated time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it with a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizing the Pathways and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the PKA signaling pathway and the Western blot workflow.
Cross-Validation of 6-MB-cAMP Effects with Genetic PKA Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of activating the Protein Kinase A (PKA) signaling pathway is crucial for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of two common methods for PKA activation: the pharmacological agonist 6-MB-cAMP and genetic approaches that lead to a constitutively active PKA. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in experimental design.
Introduction to PKA Activation Methods
Protein Kinase A is a key enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell proliferation and death.[1][2] Its activation is canonically triggered by the binding of cyclic adenosine (B11128) monophosphate (cAMP).[2] Researchers typically employ two main strategies to experimentally activate PKA:
-
Pharmacological Activation with cAMP Analogs: This approach utilizes cell-permeable cAMP analogs, such as this compound (N6-Monobutyryl-cAMP), to mimic the effect of endogenous cAMP and activate PKA.[3]
-
Genetic Activation: This method involves the expression of a genetically modified PKA catalytic subunit that is constitutively active, independent of cAMP levels. This is often achieved through mutations that prevent the binding of the inhibitory regulatory subunits.[4][5]
This guide will objectively compare the performance and outcomes of these two approaches, highlighting their respective advantages and limitations.
Comparative Analysis of this compound and Genetic PKA Activation
The choice between pharmacological and genetic PKA activation can significantly impact experimental results. While both methods aim to increase PKA activity, their mechanisms of action, kinetics, and potential for off-target effects differ.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies utilizing either a cAMP analog or a genetic model of PKA activation. It is important to note that direct head-to-head comparisons in the same experimental system are limited; therefore, this table synthesizes data from different but comparable studies.
| Parameter | This compound / 8-CPT-cAMP (Pharmacological) | Constitutively Active PKA (Genetic) | Key Findings & (Citations) |
| Global Protein Expression Changes | Altered expression of 1056 proteins in wild-type S49 lymphoma cells treated with 8-CPT-cAMP.[6] | Deletion of PKA catalytic subunits in mouse kidney epithelial cells led to significant changes in the proteome.[7] | Both methods induce widespread changes in the cellular proteome, indicating broad downstream effects. |
| Global Gene Expression Changes | Treatment of S49 lymphoma cells with 8-CPT-cAMP for 24 hours altered the expression of approximately 4,500 out of 13,600 unique genes.[8] | Expression of a constitutively active PKA in granulosa cells led to the regulation of a majority of genes comparable to FSH (a cAMP inducer) stimulation.[5] | Both approaches demonstrate extensive transcriptional regulation, affecting a significant portion of the genome. |
| Phosphorylation of PKA Substrates | A quantitative proteomics study identified numerous PKA-dependent phosphorylation events in response to 8-CPT-cAMP.[6] | A phosphoproteomic analysis of PKA knockout cells identified 229 PKA phosphorylation sites.[7] | Both methods are effective in identifying direct and indirect PKA substrates. |
| Apoptosis Induction | 8-CPT-cAMP treatment for 24 hours induced apoptosis in wild-type S49 cells, but not in PKA-deficient (kin-) cells.[8] | Not directly compared in the same manner, but genetic PKA activation is known to be involved in apoptosis regulation.[8] | Pharmacological activation of PKA can potently induce apoptosis in a PKA-dependent manner. |
| Specificity | Can have potential off-target effects, although this compound is considered a specific PKA activator. | Highly specific to the PKA pathway, as it directly manipulates the core enzyme. | Genetic activation offers higher specificity for the PKA pathway. |
| Temporal Control | Allows for acute and reversible activation of PKA. The timing and duration of activation can be precisely controlled. | Typically results in chronic, long-term activation of PKA. Temporal control can be achieved with inducible expression systems (e.g., Cre-loxP).[4] | Pharmacological activation provides better temporal control for studying dynamic cellular processes. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for comparing pharmacological and genetic PKA activation.
PKA Signaling Pathway and Points of Intervention.
Comparative Experimental Workflow.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are generalized protocols for inducing PKA activation using this compound and a constitutively active PKA construct.
Protocol 1: Pharmacological PKA Activation with this compound
This protocol is adapted for treating adherent cells in a 6-well plate format. Volumes and cell numbers should be adjusted for different plate formats.
Materials:
-
Healthy, sub-confluent cell culture of the desired cell line.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Phosphate-buffered saline (PBS), sterile.
-
6-well tissue culture plates.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Cell scraper.
Procedure:
-
Cell Seeding: Seed cells into a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Treatment Media: On the day of the experiment, prepare the treatment media by diluting the this compound stock solution to the desired final concentration (e.g., 100 µM) in pre-warmed complete culture medium. Prepare a vehicle control medium with the same final concentration of DMSO.
-
Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the plates to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
Cell Lysis: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvesting: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL). Use a cell scraper to collect the cell lysate.
-
Downstream Analysis: Transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge to pellet cell debris and collect the supernatant for downstream analyses such as Western blotting, proteomics, or kinase assays.
Protocol 2: Genetic PKA Activation via Transfection of a Constitutively Active PKA Construct
This protocol describes the transient transfection of a plasmid encoding a constitutively active PKA catalytic subunit into adherent cells.
Materials:
-
Healthy, sub-confluent cell culture of the desired cell line.
-
Complete cell culture medium.
-
Expression plasmid for constitutively active PKA (e.g., containing a mutation like L206R in the PKA catalytic subunit α).[9]
-
Empty vector control plasmid.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or other serum-free medium for transfection.
-
6-well tissue culture plates.
-
Lysis buffer.
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
Preparation of Transfection Complexes:
-
For each well, dilute the plasmid DNA (e.g., 2.5 µg of constitutively active PKA or empty vector) into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for the recommended time (e.g., 20 minutes) to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complexes dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.
-
Cell Lysis and Harvesting: After the incubation period, wash the cells with ice-cold PBS and lyse them as described in Protocol 1.
-
Downstream Analysis: The cell lysates are now ready for subsequent analysis to assess the effects of constitutive PKA activation.
Conclusion and Recommendations
Both pharmacological activation with this compound and genetic expression of a constitutively active PKA are powerful tools for investigating the PKA signaling pathway. The choice of method should be guided by the specific research question.
-
This compound is ideal for studies requiring acute and transient activation of PKA, allowing for precise temporal control. It is also a simpler and less labor-intensive method. However, the potential for off-target effects, although minimal for this specific compound, should be considered.
-
Genetic activation offers high specificity and is suitable for studying the long-term consequences of PKA activation. Inducible expression systems can provide a degree of temporal control. This method is more complex and requires expertise in molecular biology techniques.
References
- 1. PKA Cβ: a forgotten catalytic subunit of cAMP-dependent protein kinase opens new windows for PKA signaling and disease pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cre recombinase-dependent expression of a constitutively active mutant allele of the catalytic subunit of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutively active protein kinase A qualitatively mimics the effects of follicle-stimulating hormone on granulosa cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of kinase activating and inactivating patient mutations on binary PKA interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Downstream Targets of 6-MB-cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methodologies for identifying and validating the downstream targets of 6-mercaptobenzyl-cyclic adenosine (B11128) monophosphate (6-MB-cAMP) signaling. As a membrane-permeable analog of cyclic AMP (cAMP), this compound is a valuable tool for selectively activating Protein Kinase A (PKA), a central effector in numerous cellular processes. Understanding its downstream targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document outlines three primary approaches for target identification: phosphoproteomics, co-immunoprecipitation (Co-IP), and pull-down assays. Each section details the experimental protocol, presents a comparative analysis of their strengths and weaknesses, and includes supporting data from relevant studies.
The this compound Signaling Pathway
This compound acts as a selective agonist for PKA. By binding to the regulatory subunits of PKA, it induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a wide range of cellular responses. While PKA is the primary target, the potential for this compound to interact with other cAMP effectors, such as Exchange Proteins Directly Activated by cAMP (EPACs), should be considered, although it is generally used for its PKA-selectivity.
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of 6-MB-cAMP Treatment Effects
For researchers, scientists, and drug development professionals, robustly validating genome-wide transcriptomic data is a critical step in ensuring the accuracy and reliability of experimental findings. This guide provides a comprehensive comparison of RNA-sequencing (RNA-Seq) and quantitative real-time PCR (qPCR) for the validation of gene expression changes induced by 6-mercaptomethyl-cAMP (6-MB-cAMP), a cell-permeable cAMP analog.
This document outlines the experimental workflow, presents a comparative analysis of data from both techniques, and provides detailed protocols for each method. The objective is to offer a clear and data-supported framework for researchers seeking to confirm RNA-Seq discoveries and confidently advance their research and development programs.
Data Presentation: Comparative Analysis of Gene Expression
The following table summarizes the fold change in gene expression of select cAMP-responsive genes following treatment with a cAMP-elevating agent, as determined by both RNA-Seq and qPCR. This direct comparison highlights the general concordance between the two methods, while also illustrating minor variations that can arise. The selection of genes for validation is crucial and should include candidates with varying levels of expression and fold changes.[1]
| Gene | RNA-Seq (Fold Change) | qPCR (Fold Change) | Biological Function |
| NR4A1 | 8.2 | 9.5 | Nuclear receptor, immediate early gene, involved in inflammation and apoptosis |
| FOS | 6.5 | 7.8 | Transcription factor, component of AP-1, regulates cell proliferation and differentiation |
| CREM | 4.8 | 5.2 | Transcription factor, involved in cAMP-mediated signaling |
| JUN | 3.9 | 4.5 | Transcription factor, component of AP-1, involved in cellular proliferation and apoptosis |
| PDK4 | 2.1 | 2.5 | Pyruvate dehydrogenase kinase 4, regulates glucose metabolism |
| ACTB | 1.0 | 1.0 | Beta-actin, a housekeeping gene used for normalization |
| GAPDH | 1.0 | 1.0 | Glyceraldehyde-3-phosphate dehydrogenase, a housekeeping gene used for normalization |
Note: The data presented in this table is a representative example based on studies of cAMP-induced gene expression and is intended for illustrative purposes.
Experimental Protocols
Detailed and standardized protocols are essential for generating high-quality, reproducible data. Below are the methodologies for cell treatment, RNA extraction, RNA-Seq, and qPCR validation.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Culture cells overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Replace the medium with fresh DMEM containing either 100 µM this compound (treatment group) or vehicle (control group).
-
Incubation: Incubate the cells for 6 hours.
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the cell lysates using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess the RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-Seq library preparation.
RNA-Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, second-strand synthesis, adenylation of 3' ends, ligation of adapters, and PCR amplification.
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using an automated electrophoresis system and a fluorometric quantification method.
-
Sequencing: Perform paired-end sequencing (e.g., 2 x 75 bp) on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads.
-
Alignment: Align the trimmed reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using statistical packages such as DESeq2 or edgeR.
-
Quantitative Real-Time PCR (qPCR) Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Primer Design: Design and validate qPCR primers for the target genes and at least two reference (housekeeping) genes. Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based qPCR master mix, cDNA template, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
-
Ct Value Determination: Determine the cycle threshold (Ct) for each reaction.
-
Relative Quantification: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: The this compound signaling pathway leading to gene transcription.
Experimental Workflow for RNA-Seq Validation with qPCR
Caption: Workflow for validating RNA-Seq results with qPCR.
References
A Comparative Guide to the In Vivo Efficacy and Stability of 6-MB-cAMP and Other Key PKA Activators
For researchers, scientists, and drug development professionals, the selection of a suitable Protein Kinase A (PKA) activator is critical for the accurate investigation of cAMP-mediated signaling pathways in vivo. This guide provides an objective comparison of 6-MB-cAMP (N6-Monobutyryl-cAMP) with its commonly used alternatives, 8-Br-cAMP (8-Bromoadenosine-3',5'-cyclic monophosphate) and Dibutyryl-cAMP (N6,2'-O-Dibutyryladenosine-3',5'-cyclic monophosphate), focusing on their in vivo efficacy and metabolic stability. The information presented is supported by available experimental data to aid in the selection of the most appropriate tool for your research needs.
The activation of PKA is a central mechanism in numerous physiological processes, making its in vivo study a cornerstone of many research endeavors. The ideal exogenous PKA activator should exhibit high potency, specificity, cell permeability, and metabolic stability to ensure reliable and reproducible results. This guide will delve into the characteristics of this compound and its counterparts to provide a clear comparison of their performance.
Overview of PKA Activation by cAMP Analogs
Cyclic AMP (cAMP) is a ubiquitous second messenger that allosterically activates PKA. However, its utility in in vivo experiments is limited by its poor membrane permeability and rapid degradation by phosphodiesterases (PDEs). To overcome these limitations, synthetic analogs like this compound, 8-Br-cAMP, and Dibutyryl-cAMP have been developed. These modifications enhance lipophilicity, facilitating passage across the cell membrane, and can confer resistance to enzymatic degradation.
Comparative Analysis of In Vivo Efficacy and Stability
While direct head-to-head in vivo comparative studies for all three analogs are limited, a comprehensive understanding can be built from available data on their individual properties and performance in various experimental models.
| Feature | This compound (N6-Monobutyryl-cAMP) | 8-Br-cAMP (8-Bromo-cAMP) | Dibutyryl-cAMP (db-cAMP) |
| Mechanism of Action | Direct PKA activator.[1] | Direct PKA activator.[2] | Prodrug, hydrolyzed to N6-monobutyryl-cAMP and then cAMP.[1] |
| In Vivo Efficacy | Effective in activating PKA-dependent pathways.[1] | Demonstrated efficacy in various in vivo models, including cardioprotection and neurological studies.[3][4] | Widely used in vivo, but high concentrations can lead to non-specific effects. |
| Metabolic Stability | Susceptible to hydrolysis by esterases and PDEs.[1] | More resistant to PDEs than cAMP, but is still slowly metabolized.[5] | Hydrolyzed by intracellular esterases, releasing butyrate (B1204436) which can have off-target effects (e.g., HDAC inhibition).[1] |
| Potential Off-Target Effects | Minimal off-target effects reported. | Can activate Epac (Exchange protein directly activated by cAMP).[2] | Butyrate byproduct can inhibit histone deacetylases (HDACs), leading to changes in gene expression. |
| Cell Permeability | Good membrane permeability. | Good membrane permeability due to increased lipophilicity.[5] | Excellent membrane permeability due to the two butyryl groups. |
Experimental Protocols
Detailed methodologies are crucial for the successful in vivo application of these compounds. Below are generalized protocols for intraperitoneal and intravenous administration in rodents. Note: These are starting points and should be optimized for specific experimental conditions and animal models, in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
cAMP analog (this compound, 8-Br-cAMP, or Dibutyryl-cAMP)
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 ml) and needles (25-30 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Injection Solution: Dissolve the cAMP analog in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates. It is recommended to warm the solution to room or body temperature to minimize animal discomfort.[6]
-
Animal Restraint: Gently restrain the mouse using an appropriate technique, such as scruffing the neck, to expose the abdomen.[7]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
Disinfection: Swab the injection site with 70% ethanol.[7]
-
Injection: Insert the needle at a 15-30 degree angle with the bevel facing up.[7] Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.[7] If no fluid is aspirated, slowly inject the solution.[7]
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.[6]
Protocol 2: Intravenous (IV) Injection in Rats
Materials:
-
cAMP analog
-
Sterile, pyrogen-free vehicle
-
Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection)
-
Restraining device for rats
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Preparation of Injection Solution: Prepare the injection solution as described in Protocol 1.
-
Animal Preparation: Place the rat in a restraining device.[9] Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.[10]
-
Injection Site Identification: Identify one of the lateral tail veins.
-
Injection: Insert the needle into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the needle hub. Slowly inject the solution.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the rat to its cage and monitor for any adverse effects.
Mandatory Visualizations
Signaling Pathway of PKA Activators
References
- 1. researchgate.net [researchgate.net]
- 2. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preconditioning or Postconditioning with 8-Br-cAMP-AM Protects the Heart against Regional Ischemia and Reperfusion: A Role for Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. In Vivo Cardiovascular Pharmacology of 2′,3′-cAMP, 2′-AMP, and 3′-AMP in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Safety Operating Guide
Navigating the Disposal of 6-MB-cAMP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of 6-MB-cAMP (N6-Monobutyryl-cAMP), a membrane-permeable analog of cyclic AMP. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as potentially hazardous is recommended.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound, like many laboratory reagents, should follow established chemical waste management protocols. The primary options for disposal are as solid chemical waste or as part of a diluted aqueous waste stream.
1. Waste Characterization:
Without a specific SDS, this compound should be treated as a chemical of unknown hazard. Therefore, it is prudent to manage it as a hazardous waste. Do not dispose of this compound down the drain or in regular trash.
2. Solid Waste Disposal:
-
Unused or Expired Product: Collect any unused or expired this compound in its original container or a clearly labeled, compatible waste container.
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound should be collected in a designated solid chemical waste container.
3. Aqueous Waste Disposal:
-
Solutions of this compound: Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Aqueous Hazardous Waste," the name of the chemical (this compound), and its approximate concentration.
-
Compatibility: Do not mix this compound solutions with incompatible waste streams. Always consult your institution's chemical hygiene plan for compatibility guidelines.
4. Empty Container Disposal:
-
Empty containers that once held this compound should be managed as hazardous waste containers. It is best practice to triple-rinse the container with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as aqueous hazardous waste. After triple-rinsing, the defaced container may be disposed of in accordance with institutional policies for non-hazardous lab glass or plastic.
5. Arranging for Pickup:
Once your waste container is full or ready for disposal, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Waste Type | Accumulation Limit (per Satellite Accumulation Area) | Disposal Method |
| Solid Chemical Waste | Typically up to 55 gallons | Collection by institutional EHS or licensed contractor |
| Aqueous Hazardous Waste | Typically up to 55 gallons | Collection by institutional EHS or licensed contractor |
| Acutely Toxic Chemical Waste | 1 quart (liquid) or 1 kg (solid) | Immediate notification to EHS for prompt removal |
Note: Always refer to your local and institutional regulations as limits may vary.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize consulting your institution's specific waste management guidelines and contacting your EHS department for any uncertainties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
